molecular formula C14H25NO4 B8014637 2-((tert-Butoxycarbonyl)amino)non-8-enoic acid

2-((tert-Butoxycarbonyl)amino)non-8-enoic acid

Cat. No.: B8014637
M. Wt: 271.35 g/mol
InChI Key: ZVCMWNFQYIQWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)non-8-enoic acid is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)non-8-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)non-8-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCMWNFQYIQWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Boc-2-amino-8-nonenoic Acid (CAS 300831-21-4)

Author: BenchChem Technical Support Team. Date: March 2026

The Macrocyclic Staple for Next-Generation HCV Protease Inhibitors

Executive Summary

Boc-2-amino-8-nonenoic acid (CAS 300831-21-4) is a specialized non-proteinogenic amino acid serving as a critical chiral building block in the synthesis of macrocyclic antiviral therapeutics. Its terminal alkene side chain is the structural lynchpin that enables Ring-Closing Metathesis (RCM) , a reaction that "staples" the peptide backbone into a rigid, bioactive conformation.

This molecule gained prominence as the P3 (or P1') moiety in the structural activity relationship (SAR) studies leading to BILN 2061 (Ciluprevir) and subsequent FDA-approved HCV NS3/4A protease inhibitors like Simeprevir . Its utility lies in its ability to restrict peptide flexibility, thereby reducing the entropic penalty of binding to the protease active site.

Chemical Dossier & Physicochemical Profile

PropertySpecification
Chemical Name (S)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid
Synonyms Boc-2-amino-8-nonenoic acid; (S)-N-Boc-2-amino-8-nonenoic acid
CAS Number 300831-21-4
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.35 g/mol
Chirality L-configuration (S)
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
pKa (Predicted) ~4.01 (Carboxylic acid)
Storage +2°C to +8°C (Hygroscopic; store under inert gas)

Structural Significance & Mechanism of Action

The "Staple" Mechanism

In rational drug design, linear peptides often suffer from poor bioavailability and rapid degradation. Cyclization protects the peptide bonds and locks the molecule into a bioactive conformation.

CAS 300831-21-4 provides a 9-carbon skeleton with a terminal alkene. When incorporated into a peptide chain (typically at the P3 position) and paired with another alkene-bearing residue (e.g., at P1), it allows for the formation of a 15- to 18-membered macrocycle via RCM.

Pathway Visualization: The Macrocyclization Workflow

The following diagram illustrates how this building block is utilized to form the macrocyclic core of HCV protease inhibitors.

RCM_Mechanism Substrate Linear Peptide Precursor (Contains Boc-2-amino-8-nonenoic acid) Catalyst Ru-Catalyst Coordination (Grubbs II / Hoveyda-Grubbs) Substrate->Catalyst Initiation Metallo Ruthenacyclobutane Intermediate Catalyst->Metallo [2+2] Cycloaddition Product Macrocyclic Inhibitor (e.g., Simeprevir Core) Metallo->Product Product Release Byproduct Ethylene Gas (C2H4) (Volatile Byproduct) Metallo->Byproduct Elimination

Figure 1: The Ring-Closing Metathesis (RCM) pathway utilizing Boc-2-amino-8-nonenoic acid to generate macrocyclic drug cores.

Synthesis & Manufacturing Methodologies

High-purity synthesis of the (S)-enantiomer is critical, as the (R)-enantiomer can lead to inactive diastereomers during drug synthesis.

Method A: Enzymatic Reductive Amination (Industrial Scale)

This is the preferred route for pharmaceutical manufacturing due to its high enantioselectivity (>99.9% ee) and scalability.

  • Precursor Synthesis: Grignard addition of 7-bromohept-1-ene to diethyl oxalate yields the

    
    -keto acid intermediate.
    
  • Biocatalysis: An amino acid dehydrogenase (with cofactor recycling) converts the keto acid directly to the (S)-amino acid.

  • Protection: In-situ protection with

    
     yields the final product.
    
Method B: Kinetic Resolution (Laboratory Scale)

For smaller batches, a racemic synthesis followed by enzymatic resolution is common.

  • Racemic Synthesis: Alkylation of diethyl acetamidomalonate with 7-bromohept-1-ene.

  • Resolution: Hydrolysis using Acylase I (Aspergillus melleus) selectively hydrolyzes the (S)-N-acetyl derivative to the free amino acid, leaving the (R)-isomer untouched.

Experimental Protocols

Protocol 1: Peptide Coupling (P3 Position Incorporation)

Context: Attaching CAS 300831-21-4 to a Proline-derivative (P2).

Reagents:

  • Boc-2-amino-8-nonenoic acid (1.0 equiv)

  • Proline methyl ester derivative (1.0 equiv)

  • HATU (1.1 equiv) or EDC/HOBt

  • DIPEA (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Dissolve Boc-2-amino-8-nonenoic acid in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir at 0°C for 5 minutes.

  • Add HATU; stir for 10 minutes to activate the carboxylic acid.

  • Add the Proline derivative. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quench: Dilute with EtOAc, wash with 1N HCl, saturated

    
    , and brine.
    
  • Validation: Monitor disappearance of starting material via TLC or LC-MS.

Protocol 2: Ring-Closing Metathesis (RCM)

Context: Cyclizing the linear precursor containing the nonenyl chain.

Critical Parameters:

  • Catalyst: Hoveyda-Grubbs 2nd Generation (fast initiation, high stability).

  • Concentration: High dilution (0.005 M to 0.01 M) is mandatory to favor intramolecular cyclization over intermolecular polymerization.

Procedure:

  • Dissolve the linear diene precursor in degassed, anhydrous 1,2-dichloroethane (DCE) or Toluene.

  • Sparge with Nitrogen/Argon for 30 minutes to remove oxygen (Ru-catalysts are oxygen-sensitive).

  • Add Hoveyda-Grubbs II catalyst (2–5 mol%).

  • Heat to 60–80°C for 2–4 hours.

  • Scavenging: Upon completion, add a scavenger (e.g., activated charcoal or tris(hydroxymethyl)phosphine) to remove Ruthenium residues.

  • Purification: Filter through a silica pad and purify via flash chromatography.

Quality Control & Analytics

To ensure the integrity of the building block before usage in expensive GMP syntheses, the following analytical markers must be verified.

NMR Characterization Standards

Based on data for the free acid/HCl salt derivatives.

NucleusShift (

ppm)
MultiplicityAssignment
¹H NMR 5.79MultipletTerminal Alkene (-CH=)
¹H NMR 4.90–5.00MultipletsTerminal Alkene (=CH₂)
¹H NMR 3.90–4.00Multiplet

-Proton (Chiral Center)
¹H NMR 1.38SingletBoc Group (-C(CH₃)₃)
¹³C NMR 174.5SingletCarboxyl Carbon (C=O)
¹³C NMR 138.8SingletAlkene internal (-CH=)
¹³C NMR 114.5SingletAlkene terminal (=CH₂)
Purity Requirements
  • Chiral Purity: >99.5% ee (Determined via Chiral HPLC).

  • Chemical Purity: >98% (HPLC).

  • Water Content: <0.5% (Karl Fischer).

Safety & Handling (GHS)

Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Use in a fume hood.

  • Avoid contact with strong oxidizers.

  • While the Boc group is stable, the terminal alkene can undergo oxidation if exposed to air/light for prolonged periods; store in amber vials under nitrogen.

References

  • Vertex Pharmaceuticals. (2015). Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development.

  • Boehringer Ingelheim. (2006). Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061. Organic Process Research & Development.

  • McGill University. (2016). Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors. The Chemical Record.

  • PubChem. (2025).[1] Compound Summary: Boc-2-amino-8-nonenoic acid.[2] National Library of Medicine.

  • Sigma-Aldrich. (2025). Product Specification: (S)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid. Merck KGaA.

Sources

Stereochemical Control in Peptidomimetics: A Technical Guide to (R)- and (S)-Boc-2-amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of (R)- and (S)-Boc-2-amino-8-nonenoic acid , two critical olefinic non-canonical amino acids (NCAAs) used primarily in the synthesis of "stapled peptides." While chemically identical in connectivity, their stereochemical divergence at the


-carbon dictates their function in Ring-Closing Metathesis (RCM) strategies.

The (S)-enantiomer mimics the natural L-amino acid configuration, maintaining backbone topology, while the (R)-enantiomer acts as a D-amino acid analog, essential for stereochemical matching in cross-linking spans (e.g.,


 staples). This document details their physicochemical differences, synthetic routes via the Schöllkopf method, and their application in stabilizing 

-helical motifs.

Structural & Physicochemical Specifications

The core difference lies in the spatial arrangement of the amine and carboxylic acid groups relative to the olefinic side chain. This chirality is not merely a label; it dictates the trajectory of the side chain upon integration into a peptide helix.

Comparative Data Table
Feature(S)-Boc-2-amino-8-nonenoic acid(R)-Boc-2-amino-8-nonenoic acid
Stereochemistry (S) / L-configuration analog(R) / D-configuration analog
CAS Number 924307-76-6 (Free acid)881683-84-7 (Free acid)
Formula


Molecular Weight 271.35 g/mol 271.35 g/mol
Side Chain Heptenyl (7 carbons from

-C)
Heptenyl (7 carbons from

-C)
Side Chain Structure


Helix Propensity Moderate (similar to L-Met/L-Leu)Destabilizing (unless paired for stapling)
Primary Use

stapling (paired with S)

stapling (paired with S)
Nomenclature Clarification

In stapling literature (e.g., Verdine, Walensky), these molecules are often categorized by stereochemistry and side-chain length.

  • Standard Nomenclature:

    
     where 
    
    
    
    is stereochemistry (R/S) and
    
    
    is side-chain length.
  • This Molecule: The side chain is a heptenyl group (5 methylenes + 1 vinyl group = 7 carbons).

  • Distinction: Unlike the "Gold Standard" stapling amino acids (

    
     and 
    
    
    
    ), which are
    
    
    -methylated to enforce helicity, the title molecules are mono-substituted (proton at
    
    
    -position). They offer greater backbone flexibility but lower intrinsic helix induction prior to cyclization.

Functional Significance: The Mechanistic "Why"

The choice between (R) and (S) is governed by the Stereochemical Matching Rule for Ring-Closing Metathesis (RCM).

The Stapling Logic

To staple a peptide helix without distorting its geometry, the olefinic tethers must project from the same face of the helix.

  • (S)-Configuration: Projects the side chain in a trajectory compatible with the natural left-handed twist of the L-peptide backbone.

  • (R)-Configuration: Projects the side chain with an altered trajectory.

Stapling Architectures
  • 
     Staple (One Turn):  Typically utilizes two (S) -configured residues.[1] The side chains naturally converge on the same face.
    
  • 
     Staple (Two Turns):  This span is longer. Using two (S) residues often leads to strain or mismatch with the RCM catalyst.
    
    • Solution: An (R) -residue is placed at position

      
       and an (S) -residue at 
      
      
      
      . The inversion of chirality at position
      
      
      "pre-aims" the olefin towards the
      
      
      partner, facilitating macrocyclization.
Graphviz Visualization: Stereochemical Logic

The following diagram illustrates how the selection of (R) or (S) dictates the success of the stapling architecture.

StaplingLogic Selection Experimental Goal Type1 i, i+4 Staple (Single Turn) Selection->Type1 Short Range Type2 i, i+7 Staple (Double Turn) Selection->Type2 Long Range Config1 Configuration: (S) at i (S) at i+4 Type1->Config1 Requires Config2 Configuration: (R) at i (S) at i+7 Type2->Config2 Requires Result1 Outcome: Natural Helix Twist preserved. Side chains align. Config1->Result1 RCM Result2 Outcome: (R) inverts trajectory. Bridges longer gap without strain. Config2->Result2 RCM

Figure 1: Decision matrix for selecting (R) vs (S) enantiomers based on the desired staple span (


 vs 

).

Synthetic Methodology: The Schöllkopf Route

To ensure high enantiomeric excess (ee > 98%), the Schöllkopf Bis-Lactim Ether method is the industry standard. It utilizes a chiral auxiliary (Valine) to direct the alkylation of a glycine equivalent.[2]

The Causality of Stereocontrol
  • To make the (R)-Enantiomer: We start with L-Valine . The isopropyl group of L-Valine sterically shields one face of the enolate, forcing the electrophile (7-bromo-1-heptene) to attack from the opposite side (trans to the isopropyl).

  • To make the (S)-Enantiomer: We must start with D-Valine .

Step-by-Step Synthesis Workflow
  • Auxiliary Formation: Condensation of Glycine and L-Valine (for R-product) to form the cyclic diketopiperazine.

  • Activation: Treatment with trimethyloxonium tetrafluoroborate (

    
    ) to form the Bis-Lactim Ether .
    
  • Metallation: Deprotonation with

    
    -BuLi at -78°C generates the chiral enolate.
    
  • Asymmetric Alkylation: Addition of 7-bromo-1-heptene . The electrophile approaches anti to the isopropyl group.

  • Hydrolysis: Mild acidic hydrolysis cleaves the auxiliary, releasing the chiral amino acid methyl ester and recycling the valine ester.

  • Protection: Standard Boc-protection using

    
    .[3]
    

SynthesisPath cluster_inputs Precursors LVal L-Valine (Auxiliary) BisLactim Bis-Lactim Ether (Chiral Scaffold) LVal->BisLactim Cyclization & Methylation Gly Glycine Gly->BisLactim Lithiation Lithiated Species (-78°C) BisLactim->Lithiation n-BuLi Alkylation Alkylation (+ 7-bromo-1-heptene) Lithiation->Alkylation Stereoselective Attack Hydrolysis Hydrolysis (0.25N HCl) Alkylation->Hydrolysis Product (R)-Amino Acid Ester Hydrolysis->Product Recycle L-Valine Methyl Ester (Recycled) Hydrolysis->Recycle

Figure 2: The Schöllkopf pathway for synthesizing the (R)-enantiomer. To synthesize the (S)-enantiomer, L-Valine is replaced with D-Valine in the starting step.

Experimental Protocol: Solid-Phase Coupling

For drug development professionals, the primary interaction with these molecules is during Solid Phase Peptide Synthesis (SPPS). Due to the steric bulk of the heptenyl side chain, standard coupling protocols must be modified.

Objective: Incorporate (R)-Boc-2-amino-8-nonenoic acid into a resin-bound peptide.

Reagents
  • Resin: MBHA or PAM resin (for Boc chemistry).

  • Amino Acid: (R)-Boc-2-amino-8-nonenoic acid (3.0 equivalents).

  • Activator: HATU (2.9 equivalents) or HCTU.

  • Base: DIEA (N,N-Diisopropylethylamine) (6.0 equivalents).

  • Solvent: DMF (Anhydrous).

Protocol Steps
  • Resin Preparation: Swell resin in DCM for 20 mins, then DMF for 20 mins.

  • Deprotection (Pre-cycle): Remove the Boc group of the previous amino acid using 50% TFA/DCM (2 x 5 min). Wash thoroughly with DCM and DMF. Neutralize with 10% DIEA/DMF.

  • Activation:

    • Dissolve the NCAA and HATU in minimal DMF.

    • Add DIEA. The solution should turn yellow.

    • Critical: Allow pre-activation for exactly 60 seconds.

  • Coupling:

    • Add the activated mixture to the resin.

    • Time: Allow to react for 2 to 4 hours (Standard AAs take 45 mins; olefinic NCAAs are slower due to side-chain bulk).

    • Validation: Perform a Kaiser test (ninhydrin). If positive (blue), recouple using fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Quality Control & Validation

Distinguishing (R) from (S) is critical, as labeling errors lead to failed stapling (no cyclization).

Polarimetry
  • (S)-Isomer: Specific Rotation

    
     is typically positive (check specific CoA, usually around +15° to +25° in MeOH).
    
  • (R)-Isomer: Specific Rotation

    
     is negative (magnitude similar to S).
    
Chiral HPLC Method

A self-validating system to confirm enantiomeric purity.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) and 254 nm.

  • Expected Result: Baseline separation of enantiomers. The (R) and (S) peaks will have distinct retention times (typically separated by >2 minutes).

References

  • Schöllkopf, U. (1983).[4] "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Pure and Applied Chemistry, 55(11), 1799-1806. Link

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled Peptides for Intracellular Drug Targets."[5] Methods in Enzymology, 503, 3-33. Link

  • Kim, Y. W., & Verdine, G. L. (2009). "Stereochemical effects of all-hydrocarbon tethers in the α-helical coiled-coil." Bioorganic & Medicinal Chemistry Letters, 19(9), 2533-2536. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition, 37(23), 3281-3284. Link

  • Sigma-Aldrich Product Data. "(S)-2-((tert-Butoxycarbonyl)amino)non-8-enoic acid."[6] CAS: 924307-76-6.[7] Link

Sources

Strategic Sourcing & Technical Guide: Boc-L-2-Amino-8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Boc-L-2-amino-8-nonenoic acid suppliers and pricing Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-L-2-amino-8-nonenoic acid (CAS: 1058705-94-4 for DCHA salt) is a critical non-natural amino acid used primarily in the synthesis of macrocyclic peptides via Ring-Closing Metathesis (RCM). Unlike standard "stapled peptide" reagents (e.g., S5/S8) which are designed for


-helical stabilization, this specific 9-carbon backbone analog (possessing a 7-carbon alkenyl side chain) is a cornerstone intermediate in the manufacturing of HCV NS3/4A protease inhibitors  (e.g., Simeprevir, Danoprevir analogs).

This guide provides a technical deep-dive into its chemical properties, synthesis pathways, quality control parameters, and a transparent analysis of the current supply chain and pricing landscape.

Technical Profile & Chemical Identity

Precise nomenclature is vital to avoid confusion with "S8" (octenylalanine) used in helix stapling.[1]

ParameterSpecification
Chemical Name (S)-2-((tert-butoxycarbonyl)amino)non-8-enoic acid
Synonyms Boc-L-2-amino-8-nonenoic acid; Boc-L-heptenylglycine
CAS Number (Free Acid) 924307-76-6
CAS Number (DCHA Salt) 1058705-94-4 (Most common commercial form)
Molecular Formula

(Free Acid)
Molecular Weight 271.35 g/mol (Free Acid); 452.68 g/mol (DCHA Salt)
Chirality L-Configuration (S-isomer)
Side Chain 6-Heptenyl group (

)
Structural Visualization

The following diagram illustrates the carbon numbering and the terminal alkene crucial for metathesis.

ChemicalStructure cluster_0 Boc-L-2-amino-8-nonenoic acid Structure Boc Boc Group (N-Term Protection) AlphaC C2 (Alpha Carbon) (S)-Chirality Boc->AlphaC Amide Bond Carboxyl C1 (Carboxyl) (C-Term) AlphaC->Carboxyl SideChain C3-C7 (Methylene Linker) AlphaC->SideChain Alkene C8=C9 (Terminal Alkene) SideChain->Alkene Reactive Handle caption Fig 1. Structural connectivity highlighting the reactive olefin for RCM.

Applications: The Science of Macrocyclization

HCV Protease Inhibitors

The primary industrial demand for this compound stems from its role in constructing the 14- to 18-membered macrocycles found in Hepatitis C virus (HCV) protease inhibitors.

  • Mechanism: The terminal alkene at C9 undergoes Ring-Closing Metathesis (RCM) (typically using Hoveyda-Grubbs catalysts) with another alkene tethered to the P2 proline residue or P1' sulfonamide.

  • Result: This constrains the peptide backbone into a bioactive conformation that fits the NS3 protease active site.

Peptide Stapling (i, i+7)

While less common than "S5/R8" pairs, Boc-L-2-amino-8-nonenoic acid is utilized in "stitched" peptides or specific stapling geometries where a 7-carbon bridge is required to span distinct helical faces.

RCM_Mechanism cluster_details Key Interaction Step1 Precursor Assembly (Peptide Sequence with Nonenoic Acid) Step2 Catalyst Binding (Hoveyda-Grubbs II) Step1->Step2 Initiation Step3 Ring-Closing Metathesis (RCM) (Release of Ethylene) Step2->Step3 Metathesis Cycle Detail C8=C9 Alkene + P2 Proline Alkene Step2->Detail Step4 Macrocyclic Peptide (Constrained Conformation) Step3->Step4 Product Formation

Synthesis & Manufacturing Routes

To ensure supply chain reliability, researchers should understand how this compound is made.[1] There are two dominant routes:[1]

Asymmetric Alkylation (Williams' Lactone)

This is the "Gold Standard" for high enantiomeric purity (>99% ee).[1]

  • Template: Uses a chiral glycine equivalent (Williams' lactone or Schöllkopf bis-lactim ether).

  • Alkylation: The enolate of the template is reacted with 7-bromo-1-heptene .

  • Hydrolysis: The chiral auxiliary is removed to yield the free amino acid.

  • Protection: N-terminus is Boc-protected.

Enzymatic Reductive Amination (Green Route)

Scalable for multi-kilogram production.[1]

  • Precursor: 2-oxo-8-nonenoic acid (Alpha-keto acid).

  • Enzyme: Leucine dehydrogenase (LeuDH) + Formate dehydrogenase (FDH) for cofactor recycling.

  • Advantage: Avoids chiral auxiliaries; high atom economy.[1]

Market Analysis: Suppliers & Pricing

The market is divided into Bulk Chemical Suppliers (Kg scale) and Catalog Reagent Vendors (mg/g scale).

Pricing Benchmark (2025/2026 Estimates):

  • Research Scale (1g - 5g): $60 - $100 USD per gram.

  • Bulk Scale (100g+): $15 - $25 USD per gram (requires negotiation).

Supplier Directory
Supplier CategoryCompany NameRegionTypical Pack SizeEstimated Price (1g)Notes
Catalog (EU) Fluorochem UK100mg - 5g~$25 (100mg)High stock reliability for R-isomer; check L-isomer availability.
Catalog (EU) Cymit Quimica Spain1g - 25g~$65.00Distributes for multiple manufacturers.
Catalog (US) Chem-Impex USA1g - 100g~$85.00Premium grade; often in stock as DCHA salt.
Bulk/Custom BOC Sciences USA/China10g - 1kgInquireBest for bulk; offers both free acid and salt forms.
Bulk/Custom Enamine Ukrainemg - kgInquireExcellent for building block diversity.

Procurement Tip: Always specify whether you require the Free Acid or the DCHA Salt . The DCHA salt is more stable and crystalline (easier to handle), but requires an extra wash step (acid extraction) before coupling in SPPS.[1]

Experimental Protocol: Handling & Coupling

Converting DCHA Salt to Free Acid

Most commercial supplies come as the Dicyclohexylamine (DCHA) salt to prevent polymerization and degradation.[1]

  • Dissolve: Suspend the salt in EtOAc (ethyl acetate).

  • Wash: Wash with 5%

    
     or 1N HCl (cold) in a separatory funnel.
    
  • Extract: The free acid moves to the organic layer; DCHA remains in aqueous.[1]

  • Dry: Wash organic layer with brine, dry over

    
    , and concentrate
    
    • Note: Use immediately for coupling to avoid self-polymerization of the alkene.

Standard Coupling (SPPS)[1]
  • Reagents: HATU or DIC/Oxyma.

  • Stoichiometry: 2.5 - 3 equivalents relative to resin.

  • Time: 1 - 2 hours at Room Temp.

  • Monitoring: Kaiser test (ninhydrin) may be weak due to steric bulk; micro-cleavage LCMS is recommended.[1]

References

  • Enzymatic Synthesis Route

    • Title: Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process.
    • Source: ACS Sustainable Chemistry & Engineering.
    • URL:[Link][1]

  • Stapling & Metathesis Applications

    • Title: Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • HCV Protease Inhibitor Chemistry

    • Title: Discovery of Danoprevir (ITMN-191/RG7227)
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • Supplier Data (Example)

    • Title: 7-Bromo-1-heptene (Precursor) Specifications.[2]

    • Source: Sigma-Aldrich.

Sources

Advanced Guide: Terminal Alkene Amino Acid Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Terminal alkene amino acids (TAAs) have transcended their role as mere chemical curiosities to become linchpins in modern peptide therapeutics. They are the fundamental units for all-hydrocarbon peptide stapling , a technology that confers protease resistance and cell permeability to otherwise unstable peptide sequences. Beyond stapling, their olefinic side chains serve as versatile handles for bioorthogonal labeling via photo-click chemistry and thiol-ene ligation. This guide provides a rigorous technical analysis of their synthesis, incorporation strategies, and applications in drug discovery, grounded in the latest medicinal chemistry protocols.

Part 1: Structural Diversity & Nomenclature

In the context of peptide stapling, the stereochemistry and tether length of the amino acid are critical for determining the geometry of the resulting macrocycle. The nomenclature typically follows the format [Configuration][Tether Length] , where the tether length refers to the number of carbon atoms in the alkenyl side chain.

CodeSystematic NameSide Chain StructureHelix Span Utility
S5 Fmoc-(S)-2-(4-pentenyl)Ala-OH-(CH₂)₃-CH=CH₂i, i+4 (Single turn)
R5 Fmoc-(R)-2-(4-pentenyl)Ala-OH-(CH₂)₃-CH=CH₂i, i+7 (Double turn, with S8)
S8 Fmoc-(S)-2-(7-octenyl)Ala-OH-(CH₂)₆-CH=CH₂i, i+7 (Double turn, with R5)
R8 Fmoc-(R)-2-(7-octenyl)Ala-OH-(CH₂)₆-CH=CH₂i, i+7 (Double turn, with S5)

Technical Insight: The choice of "5" and "8" carbon lengths is not arbitrary. An i, i+4 staple requires a shorter bridge (typically 8 carbons total in the metathesized linker) to span one helical turn without distorting the backbone. An i, i+7 staple requires a longer bridge (typically 11 carbons) to span two turns.[1]

Part 2: Asymmetric Synthesis of Building Blocks

While these amino acids are commercially available, large-scale medicinal chemistry campaigns often require in-house synthesis to access specific derivatives or isotopologues. The most robust method relies on the Belokon Ni(II) chiral auxiliary , which allows for the thermodynamic control of stereochemistry at the


-carbon.
The Belokon Ni(II) Protocol

This method utilizes a nickel(II) complex of a Schiff base derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB) and glycine or alanine.

Reaction Workflow:

  • Formation of Ni(II) Complex: Glycine is condensed with the chiral auxiliary (BPB) in the presence of Ni(II) ions.

  • Alkylation: The complex is treated with an alkyl halide (e.g., 5-bromo-1-pentene for S5) under basic conditions (NaOH/KOH in DMF). The chiral environment of the ligand directs the incoming electrophile to the less hindered face, establishing the (S) or (R) configuration.

  • Hydrolysis & Protection: The complex is disassembled using acid (HCl), releasing the free amino acid and allowing recovery of the chiral auxiliary. The free amino acid is then Fmoc-protected.[]

BelokonSynthesis Start Glycine-Ni(II)-BPB Complex Intermediate Alkylated Ni(II) Complex (Diastereomerically Pure) Start->Intermediate Asymmetric Alkylation Reagents Alkyl Halide (e.g., 5-bromo-1-pentene) + NaOH/DMF Reagents->Intermediate Hydrolysis Acid Hydrolysis (HCl/MeOH) Intermediate->Hydrolysis Disassembly Product Free TAA (Terminal Alkene AA) Hydrolysis->Product Final Fmoc-S5-OH (Ready for SPPS) Product->Final N-protection Fmoc Fmoc-OSu Protection Fmoc->Final

Caption: Workflow for the asymmetric synthesis of Fmoc-S5-OH using the Belokon Ni(II) chiral auxiliary method.

Part 3: Applications in Medicinal Chemistry[3]

Peptide Stapling (Ring-Closing Metathesis)

The primary utility of TAAs is the formation of "stapled peptides." By incorporating two TAAs at specific positions (relative to the helix pitch) and performing Ring-Closing Metathesis (RCM), the peptide is locked into a bioactive


-helical conformation.
  • Mechanism: The ruthenium carbene (Grubbs catalyst) initiates the reaction at one terminal alkene, releasing ethylene gas and forming a metallocyclobutane intermediate, which then collapses to form the new internal olefin bridge.

  • Helix Stabilization: The staple reduces the entropic penalty of folding, increasing binding affinity to targets like MDM2 or BCL-2.

  • Cell Permeability: The hydrocarbon brace shields the polar peptide backbone and increases lipophilicity, facilitating endosomal escape or direct membrane penetration.

Bioorthogonal Labeling (Photo-Click Chemistry)

Terminal alkenes are excellent handles for photo-click chemistry , specifically the nitrile imine-alkene cycloaddition .

  • The Reaction: A tetrazole moiety (on a probe) is irradiated with UV light (302 nm), releasing N₂ to generate a highly reactive nitrile imine dipole in situ. This dipole reacts rapidly with the terminal alkene of the TAA to form a fluorescent pyrazoline cycloadduct.

  • Advantage: Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this is catalyst-free. Unlike Tetrazine ligation (which prefers strained alkenes like TCO), photo-click works efficiently with terminal alkenes, which are smaller and less perturbing to the peptide structure.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-S5-OH or Fmoc-R8-OH into a peptide sequence without racemization.

  • Resin Selection: Use Rink Amide MBHA resin (low loading, ~0.3 mmol/g) to prevent aggregation of hydrophobic sequences.

  • Coupling Cocktail:

    • AA: 4.0 equivalents of Fmoc-TAA-OH.

    • Activator: 3.9 equivalents of HATU (or DIC/Oxyma Pure for cleaner profiles).

    • Base: 8.0 equivalents of DIPEA (if using HATU).

  • Reaction Time: Double couple for 1 hour each at room temperature. The steric bulk of the

    
    -disubstitution makes these couplings sluggish compared to canonical amino acids.
    
  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure completion.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Objective: Form the hydrocarbon staple using Grubbs Catalyst.

Critical Pre-requisite: The resin must be strictly anhydrous and oxygen-free. The ruthenium catalyst is sensitive to oxidation.

  • Solvent Preparation: Use 1,2-Dichloroethane (DCE) as the solvent. Degas by bubbling Nitrogen or Argon through the solvent for at least 15 minutes prior to use.

  • Catalyst Solution: Dissolve Grubbs I Catalyst (bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride) in degassed DCE to a concentration of 10 mM .

    • Note: Grubbs I is often preferred for on-resin work due to lower propensity for secondary isomerization compared to Grubbs II, though Grubbs II is more active for difficult sequences.

  • Reaction:

    • Add catalyst solution to the resin-bound peptide (N-terminus Fmoc protected).

    • Agitate gently for 2 hours at room temperature (or 40°C for difficult sequences).

    • Drain and repeat the catalyst treatment once more (2 x 2 hours) to ensure high conversion.

  • Washing: Wash resin extensively with DCE (3x), DCM (3x), and DMF (3x) to remove ruthenium residues. A wash with a metal scavenger (e.g., DMSO or thiourea solution) is recommended if downstream assays are metal-sensitive.

RCM_Workflow Linear Linear Peptide on Resin (Contains S5/S8 pair) Catalyst Add Grubbs Catalyst (10 mM in DCE) Linear->Catalyst Degas Degas DCE Solvent (N₂ Sparging, 15 min) Degas->Catalyst Reaction Metathesis Reaction (2 x 2 hours, 25-40°C) Catalyst->Reaction Wash Resin Wash (DCE -> DCM -> DMF) Reaction->Wash Cleavage TFA Cleavage & Deprotection Wash->Cleavage Stapled Final Stapled Peptide Cleavage->Stapled

Caption: Step-by-step workflow for On-Resin Ring-Closing Metathesis (RCM) to generate stapled peptides.

Part 5: Case Study – ALRN-6924

ALRN-6924 (Aileron Therapeutics) is a clinical-stage stapled peptide that exemplifies the power of TAA building blocks.

  • Target: Dual inhibitor of MDM2 and MDMX (endogenous inhibitors of p53).[3][4]

  • Design: It mimics the

    
    -helical transactivation domain of p53.
    
  • Staple Architecture: It utilizes an i, i+7 staple.[1] This required the incorporation of an R8 residue at position i and an S5 residue at position i+7.[1]

  • Outcome: The staple confers high helicity (>60%), enabling the peptide to penetrate cell membranes and reactivate p53-mediated apoptosis in cancer cells, a feat impossible for the native linear p53 peptide.

References

  • Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development. Journal of Medicinal Chemistry. (2023).[3][4][5] Link[4]

  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes. Journal of the Chemical Society, Perkin Transactions 1. (1988).[6] Link

  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. (2014). Link

  • Photoclick Chemistry: A Bright Idea. Chemical Reviews. (2013). Link

  • Ring Closing Metathesis on Resin: Technical Support Information. Vertex AI Grounding Source. Link

  • Fast Alkene Functionalization In Vivo by Photoclick Chemistry. Angewandte Chemie International Edition. (2010). Link

Sources

Technical Deep Dive: The Strategic Role of 2-Amino-8-Nonenoic Acid in Macrocyclic HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from linear peptides to macrocyclic scaffolds marked a paradigm shift in the development of Direct-Acting Antivirals (DAAs) for Hepatitis C Virus (HCV). At the heart of this transformation lies a specific non-proteinogenic amino acid: 2-amino-8-nonenoic acid (also known as L-6-heptenylglycine).

This molecule serves as the critical P3 anchor in the synthesis of 15-membered macrocyclic NS3/4A protease inhibitors, such as Ciluprevir (BILN 2061) and Paritaprevir (ABT-450) . By providing a precise olefinic handle, it enables Ring-Closing Metathesis (RCM) with the P1 vinyl moiety, locking the inhibitor into a bioactive conformation that mimics the substrate envelope while minimizing the entropic penalty of binding.

This guide details the structural rationale, synthetic pathways, and experimental protocols for utilizing 2-amino-8-nonenoic acid in drug discovery.

Part 1: Molecular Architecture & Mechanism of Action

The Structural Imperative

The HCV NS3/4A protease active site is shallow and solvent-exposed, making high-affinity binding with linear peptides difficult due to rapid dissociation rates and high entropic costs.

  • The Solution: Macrocyclization connects the P1 and P3 side chains, creating a "bridged" structure.

  • The Role of 2-Amino-8-Nonenoic Acid:

    • Position: Acts as the P3 residue.[1][2][3]

    • Side Chain Length: The 6-heptenyl side chain (

      
      ) provides the exact atomic length required to form a 15-membered ring when coupled with a P1 vinyl-aminocyclopropane carboxylic acid (Vinyl-ACCA) derivative.
      
    • Conformational Lock: The resulting macrocycle forces the peptide backbone into an extended

      
      -strand conformation, perfectly overlaying with the enzyme's S1-S3 binding pockets.
      
Thermodynamic Advantage

Linear inhibitors must lose significant conformational entropy to bind the protease. Macrocycles pre-organize the molecule into the bound state.

Table 1: Impact of Macrocyclization on Potency (Representative Data)

FeatureLinear Analog (Reference)Macrocyclic Inhibitor (e.g., Ciluprevir)
P1-P3 Linker None (Open Chain)15-Membered Carbon Chain

(Genotype 1b)
~150 nM0.3 - 0.66 nM
Entropic Penalty High (Flexible)Low (Rigidified)
Selectivity ModerateHigh (vs. Elastase/Cathepsin B)

Part 2: Synthetic Methodologies

The synthesis of these inhibitors hinges on two critical phases: the asymmetric synthesis of the amino acid itself and the Ring-Closing Metathesis (RCM) to form the macrocycle.

Synthesis of (S)-2-Amino-8-Nonenoic Acid

High enantiomeric purity (>99% ee) is essential, as the (R)-enantiomer drastically reduces binding affinity. Two primary routes are industry standards:

  • Chemo-Enzymatic Resolution: Uses Acylase I to selectively hydrolyze the N-acetyl group of the (S)-enantiomer from a racemic mixture.

  • Asymmetric Synthesis: Utilizes chiral auxiliaries (e.g., Evans oxazolidinone or Schollkopf bis-lactim ether) or asymmetric phase-transfer catalysis.

The Macrocyclization Workflow (RCM)

The assembly of the drug candidate follows a convergent strategy. The 2-amino-8-nonenoic acid is coupled to the P2 (proline/isoindoline) and P1 (Vinyl-ACCA) subunits. The linear tripeptide precursor then undergoes RCM.

Critical Parameters for RCM:

  • Catalyst: Hoveyda-Grubbs II or Zhan Catalyst 1B are preferred for their stability and reactivity with sterically hindered olefins.

  • Concentration: High dilution (0.005 M - 0.01 M) is strictly required to favor intramolecular cyclization over intermolecular oligomerization.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), often degassed to remove ethylene by-product.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway of the Macrocyclic Core

This diagram illustrates the flow from the starting amino acid to the final macrocyclic drug scaffold.

G Start Start: 2-Amino-8-Nonenoic Acid (P3 Building Block) Coupling Peptide Coupling (P3 + P2-Proline + P1-VinylACCA) Start->Coupling HATU/DIPEA Linear Linear Tripeptide Diene (Precursor) Coupling->Linear Deprotection/Assembly RCM Ring-Closing Metathesis (Hoveyda-Grubbs II / Zhan 1B) Linear->RCM Catalyst, Dilution (0.01M) Macrocycle 15-Membered Macrocycle (P1-P3 Linked) RCM->Macrocycle - Ethylene (Gas) Final Final Inhibitor (e.g., Ciluprevir/Paritaprevir) Macrocycle->Final Hydrolysis/Functionalization

Caption: Workflow for converting 2-amino-8-nonenoic acid into a bioactive HCV protease inhibitor via RCM.

Diagram 2: Mechanism of Action & Binding Topology

Visualizing how the P3 residue anchors the inhibitor.

SAR Enzyme HCV NS3/4A Protease (Active Site) S1_Pocket S1 Pocket (Hydrophobic) S3_Pocket S3 Pocket (Solvent Exposed) Inhibitor Macrocyclic Inhibitor P1_Residue P1: Vinyl-ACCA (Cyclopropane) Inhibitor->P1_Residue P3_Residue P3: 2-Amino-8-Nonenoic Acid (Alkenyl Chain) Inhibitor->P3_Residue P1_Residue->S1_Pocket Occupies Linker 15-Membered Hydrocarbon Linker (Formed via RCM) P1_Residue->Linker P3_Residue->S3_Pocket Anchors P3_Residue->Linker Linker->Enzyme Restricts Conformation (Beta-Strand Mimic)

Caption: Structural logic of the P1-P3 macrocycle. The 2-amino-8-nonenoic acid derivative (P3) bridges to P1, locking the inhibitor into the active site.

Part 4: Detailed Experimental Protocols

Protocol A: Enzymatic Resolution of (S)-2-Amino-8-Nonenoic Acid

This protocol ensures the isolation of the pure (S)-enantiomer necessary for biological activity.

  • Substrate Preparation: Acetylate racemic 2-amino-8-nonenoic acid using acetic anhydride in NaOH to yield N-acetyl-2-amino-8-nonenoic acid.

  • Enzymatic Hydrolysis:

    • Dissolve the N-acetyl racemate (100 mmol) in water. Adjust pH to 7.5 with LiOH.

    • Add Acylase I (from Aspergillus melleus, 500 mg).

    • Incubate at 37°C for 24-48 hours with gentle stirring. Monitor pH and maintain at 7.5.

  • Separation:

    • Acidify to pH 5.[4]0. Extract the unreacted (R)-N-acetyl amino acid with ethyl acetate (save for racemization/recycling).

    • The aqueous phase contains the free (S)-amino acid.

    • Apply the aqueous phase to a cation-exchange column (Dowex 50). Elute with 1M NH4OH.

  • Isolation: Lyophilize the eluate to obtain (S)-2-amino-8-nonenoic acid as a white solid.

    • Yield: ~40-45% (theoretical max 50%).[5]

    • ee: >99% (determined by chiral HPLC).

Protocol B: General Ring-Closing Metathesis (RCM)

Standard procedure for cyclizing the linear tripeptide precursor.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Solvent Preparation: Degas 1,2-dichloroethane (DCE) by bubbling argon through it for 30 minutes.

  • Dissolution: Dissolve the linear tripeptide diene (containing P1-vinyl and P3-heptenyl moieties) in degassed DCE to a final concentration of 0.01 M .

    • Note: Higher concentrations lead to dimerization.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation Catalyst (5-10 mol%).

  • Reaction: Heat to reflux (80°C) for 2-12 hours.

    • Monitoring: Track disappearance of the linear precursor via LC-MS.

    • By-product Removal: The reaction releases ethylene gas; an open system (with bubbler) or nitrogen sweep helps drive equilibrium.

  • Quenching: Cool to room temperature. Add active charcoal or a scavenger resin (e.g., tris(hydroxymethyl)phosphine) to remove Ruthenium. Stir for 1 hour.

  • Purification: Filter through Celite. Concentrate in vacuo. Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

References

  • Tsantrizos, Y. S., et al. (2003). "Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection."[2][6] Angewandte Chemie International Edition, 42(12), 1356-1360. Link

  • Lamarre, D., et al. (2003). "An NS3 protease inhibitor with antiviral effects in humans infected with hepatitis C virus."[1][4][7][8][9] Nature, 426, 186-189. Link

  • Liverton, N. J., et al. (2008). "Molecular Basis for the Differential Binding of the Macrocyclic HCV NS3/4A Protease Inhibitor Vaniprevir to Drug-Resistant Variants." Journal of the American Chemical Society, 130(46), 15264-15265. Link

  • McCauley, J. A., & Rudd, M. T. (2016). "Hepatitis C Virus NS3/4a Protease Inhibitors."[1][4][8][9][10][11] Current Opinion in Pharmacology, 30, 84-92. Link

  • Rosenquist, A., et al. (2014). "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry, 57(5), 1673-1693. Link

  • Yee, N. K., et al. (2006). "Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)amino-8-nonenoic Acid: Key Building Block for BILN 2061." Organic Process Research & Development, 10(6), 1128-1132. Link

Sources

Methodological & Application

Solid-phase peptide synthesis (SPPS) with Boc-non-8-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Boc-2-Amino-8-Nonenoic Acid

Part 1: Executive Summary & Strategic Importance

Boc-2-amino-8-nonenoic acid (often abbreviated as Boc-Nne-OH or Boc-Ag in specific libraries, though chemically distinct from Allyl-glycine) is a critical non-natural amino acid used primarily for the introduction of olefinic side chains into peptide backbones. Its terminal alkene serves as a reactive handle for Ring-Closing Metathesis (RCM) , enabling the synthesis of "stapled peptides" or macrocyclic inhibitors (e.g., HCV protease inhibitors).

Unlike standard amino acids, the incorporation of Boc-Nne-OH requires a dual-phase strategic approach:

  • Efficient Coupling: Overcoming the entropic penalty of the hydrophobic aliphatic chain.

  • Olefin Preservation: Ensuring the terminal double bond survives the harsh acidic conditions of Boc-chemistry deprotection and final HF cleavage.

This guide details the Boc-SPPS (Solid-Phase Peptide Synthesis) workflow, focusing on the specific handling of this residue to maximize yield and purity in macrocyclization campaigns.

Part 2: Material Profile & Pre-Synthesis Considerations

PropertySpecification
Chemical Name (2S)-2-(tert-butoxycarbonylamino)non-8-enoic acid
Formula

Molecular Weight 271.35 g/mol
Side Chain

(Linear 6-carbon alkene)
Solubility Soluble in DMF, DCM, NMP. Limited solubility in water.
Primary Application Peptide Stapling (i, i+4 or i, i+7), Macrocyclization.[1]
Storage -20°C, Desiccated. Hygroscopic.
Strategic Decision: Boc vs. Fmoc Chemistry

While Fmoc chemistry is dominant in modern synthesis, Boc-Nne-OH is specifically designed for Boc-SPPS protocols or as the N-terminal capping residue in Fmoc-SPPS.

  • If used in the middle of a sequence: You must use Boc-SPPS (TFA deprotection, HF cleavage).

  • If used at the N-terminus: It can be used in Fmoc-SPPS, where the Boc group is removed during the final TFA cleavage/resin detachment.

This protocol focuses on the Boc-SPPS workflow, which is preferred for complex, aggregating sequences often associated with stapled peptides.

Part 3: Experimental Protocols

Protocol A: Coupling of Boc-2-Amino-8-Nonenoic Acid

The linear aliphatic side chain of Nne provides moderate steric bulk. While not as hindered as


-disubstituted amino acids (e.g., Aib), activation requires high efficiency to prevent deletion sequences.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HCTU.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).[2]

Step-by-Step:

  • Resin Preparation: Swell the Boc-aminoacyl-resin (e.g., MBHA or PAM resin) in DCM for 20 min, then wash with DMF (

    
     min).
    
  • Deprotection (Boc Removal):

    • Treat with 50% TFA in DCM (containing 0.5% indole as scavenger) for 1 min (pre-wash).

    • Treat with 50% TFA in DCM for 20 min (reaction).

    • Note: The olefin is generally stable to TFA, but scavengers are prudent to prevent cation addition.

  • Neutralization:

    • Wash with DCM (

      
       min).
      
    • Wash with 5% DIPEA in DMF (

      
       min) to neutralize the amine salt.
      
  • Activation & Coupling:

    • Dissolve Boc-Nne-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

    • Reaction Time: Shake at room temperature for 60–90 minutes .

  • Monitoring: Perform a Kaiser Test (Ninhydrin). If blue (positive), re-couple using DIC/HOAt.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

RCM is best performed on-resin before final cleavage. This utilizes the "pseudo-dilution" effect to favor intramolecular cyclization over intermolecular dimerization.

Reagents:

  • Catalyst: Grubbs 1st Gen (robust) or Grubbs 2nd Gen (higher activity, faster).

  • Solvent: 1,2-Dichloroethane (DCE) or Anhydrous DCM (Degassed).

Step-by-Step:

  • Solvent Exchange: Wash resin thoroughly with DCM (

    
     min) and then dry LiCl/DMF wash to remove traces of amines (amines poison Grubbs catalysts). Finally, wash with anhydrous DCE.
    
  • Catalyst Preparation: Dissolve Grubbs Catalyst (20 mol% relative to peptide loading) in degassed DCE.

    • Critical: Oxygen destroys the catalyst. Sparge solvent with Argon/Nitrogen for 15 min prior to use.

  • Reaction:

    • Add catalyst solution to the resin.

    • Reflux (if using DCE, 40–50°C) or shake at RT (if using Grubbs II) for 2–4 hours .

    • Drain and repeat the catalyst addition (double coupling of the staple) to ensure completion.

  • Quenching: Wash resin with DMSO (to remove catalyst metal) followed by DCM.

Protocol C: HF Cleavage (Boc Strategy)

The final cleavage in Boc-SPPS uses anhydrous Hydrogen Fluoride (HF).

Safety Warning: HF is extremely hazardous. Use a specialized Teflon vacuum line.

  • Scavenger Cocktail: Use p-Cresol (90:10 HF:p-Cresol).

    • Avoid: Thiols (e.g., thiocresol/ethanedithiol) if possible, as they can radically add to the alkene under acidic conditions, though p-cresol is usually safe.

  • Reaction: Treat resin with liquid HF at 0°C for 60 minutes.

  • Extraction: Evaporate HF. Precipitate peptide in cold diethyl ether. Lyophilize from water/acetonitrile.

Part 4: Visualization of Workflow

The following diagram illustrates the critical path for integrating Boc-Nne-OH into a stapled peptide synthesis workflow.

SPPS_Workflow Start Resin Loading (Boc-AA-Resin) Deprotect TFA Deprotection (Remove Boc) Start->Deprotect Neutralize Neutralization (DIPEA/DMF) Deprotect->Neutralize Couple Coupling Boc-Nne-OH (HATU/DIPEA) Neutralize->Couple Check Kaiser Test (Complete?) Couple->Check Check->Couple No (Re-couple) Elongate Chain Elongation (Next AA) Check->Elongate Yes Elongate->Deprotect Repeat Cycle RCM On-Resin RCM (Grubbs Cat. / DCE) Elongate->RCM Sequence Complete Cleave HF Cleavage (0°C, p-Cresol) RCM->Cleave Final Purified Stapled Peptide Cleave->Final

Figure 1: Logical flow for the synthesis of olefin-stapled peptides using Boc-chemistry. Note the placement of RCM prior to final cleavage to utilize the pseudo-dilution effect of the solid support.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance or aggregation.Switch to HATU/HOAt at 50°C. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to break aggregation.
Failed RCM Catalyst poisoning by amines or

.
Ensure thorough washing with 0.5M LiCl in DMF to remove residual amines. Degas all solvents strictly.
Alkene Reduction Scavenger interference during cleavage.Avoid silanes (TES/TIPS) if using TFA cleavage (Fmoc route). In HF, stick to p-cresol; avoid high concentrations of thiols.
Low Solubility Hydrophobic nature of the nonyl chain.Dissolve Boc-Nne-OH in a small amount of DCM before adding DMF.

Part 6: References

  • Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the α-helical peptide stapling. Bioorganic & Medicinal Chemistry Letters, 19(9), 2533-2536. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[3] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[3][][5] Journal of the American Chemical Society, 122(24), 5891-5892. Link

  • CymitQuimica. (n.d.). Product Data: (2S)-N-Boc-2-amino-non-8-enoic acid.[2][6] Retrieved October 26, 2023. Link

Sources

Incorporating Boc-2-amino-8-nonenoic acid into alpha-helical stapled peptides

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the incorporation of Boc-2-amino-8-nonenoic acid into alpha-helical stapled peptides. This non-natural amino acid serves as the


-olefin building block  (often functioning as a non-methylated analog of the canonical 

staple residues) used to construct hydrocarbon staples across

positions.

Technical Overview & Strategic Planning

Boc-2-amino-8-nonenoic acid contains a 7-carbon side chain ending in a vinyl group (


). In stapled peptide design, it is paired with a 

-olefin residue (e.g., Boc-2-amino-5-hexenoic acid) to span two turns of the

-helix.
  • Role: Acts as the long-arm component of the staple.

  • Pairing: Typically paired with a short-arm partner (

    
     analog) at the 
    
    
    
    position relative to the
    
    
    position of the
    
    
    residue (or vice versa).
  • Stereochemistry: The configuration (

    
     or 
    
    
    
    ) determines the helical handedness of the staple. The classic Verdine protocol for
    
    
    stapling pairs an
    
    
    (at
    
    
    ) with an
    
    
    (at
    
    
    ). If your Boc-2-amino-8-nonenoic acid is the
    
    
    -isomer
    , it is best paired with an
    
    
    partner to maintain the correct geometry, or placed at the
    
    
    position if pairing with an
    
    
    at
    
    
    .
  • Chemistry: This protocol uses Boc-SPPS (Solid Phase Peptide Synthesis).[1] While Fmoc is common, Boc is preferred for difficult sequences or when base-labile modifications are present. The critical Ring-Closing Metathesis (RCM) is performed on-resin before HF cleavage to prevent aggregation and catalyst poisoning.

Workflow Visualization

The following diagram illustrates the critical path for synthesizing the stapled peptide, emphasizing the on-resin metathesis step specific to Boc chemistry.

StapledPeptideWorkflow cluster_0 Critical Step: RCM Resin MBHA/PAM Resin (Loading) Coupling Boc-SPPS Cycles (TFA Deprotection) Resin->Coupling Incorp Incorporate Olefins (Boc-2-amino-8-nonenoic acid) Coupling->Incorp At positions i, i+7 RCM Ring-Closing Metathesis (Grubbs Catalyst, On-Resin) Coupling->RCM Full Length Protected Incorp->Coupling Continue Synthesis Cleavage HF Cleavage (Deprotection & Release) RCM->Cleavage Cyclized Peptide Purification HPLC Purification & LC-MS Analysis Cleavage->Purification

Figure 1: Workflow for Boc-SPPS incorporation of olefinic residues and on-resin cyclization.

Protocol 1: Solid-Phase Incorporation (Boc Chemistry)

Objective: Synthesize the linear precursor containing Boc-2-amino-8-nonenoic acid and its pairing partner.

Reagents:

  • Resin: MBHA (4-methylbenzhydrylamine) or PAM resin.

  • Coupling Agents: HBTU/HOBt or DIC/HOBt.

  • Boc-2-amino-8-nonenoic acid: The specific olefinic building block.

  • Deprotection: 50% TFA in DCM (Trifluoroacetic acid / Dichloromethane).[2]

  • Neutralization: 10% DIEA (Diisopropylethylamine) in DMF.

Step-by-Step Procedure:

  • Standard Cycles: Perform standard Boc deprotection (TFA) and coupling cycles for natural amino acids.

  • Olefin Coupling (The Critical Step):

    • Dissolution: Dissolve Boc-2-amino-8-nonenoic acid (3.0 equiv relative to resin loading) in minimal DMF.

    • Activation: Add HBTU (2.9 equiv) and DIEA (6.0 equiv). Note: Non-natural amino acids can be slower to couple. Pre-activation for 2-3 minutes is recommended.

    • Reaction: Add to the resin-bound peptide.[3] Agitate for 2 hours (double the standard time).

    • Monitoring: Verify coupling efficiency via Kaiser Test (Ninhydrin). If positive (blue), perform a second coupling (double coupling) using fresh reagents.

  • Completion: Continue synthesis until the N-terminal Boc group is attached. Do not remove the final Boc group yet. The N-terminal Boc protects the amine from coordinating with the Ruthenium catalyst during RCM.

Protocol 2: Ring-Closing Metathesis (RCM)

Objective: Form the hydrocarbon staple via ruthenium-catalyzed olefin metathesis. Context: Performed on-resin to utilize the pseudo-dilution effect (preventing intermolecular dimerization).

Reagents:

  • Catalyst: Grubbs 1st Generation (robust) or Grubbs 2nd Generation (faster, but higher risk of isomerization). Grubbs 1st Gen is often preferred for initial trials in Boc chemistry to minimize side reactions.

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for elevated temperatures.

Step-by-Step Procedure:

  • Resin Preparation:

    • Wash the resin with DCM (

      
      ) to remove DMF traces (DMF can inhibit the catalyst).
      
    • Degassing (Crucial): Suspend resin in DCM and bubble dry Nitrogen/Argon through the mixture for 15 minutes. Oxygen deactivates the catalyst.

  • Catalyst Addition:

    • Dissolve Grubbs Catalyst (10 mM, approx. 20-30 mol%) in degassed DCE.

    • Add solution to the resin.[2][3]

  • Reaction:

    • Agitate gently under Nitrogen atmosphere at Room Temperature for 2 hours .

    • Optimization: If conversion is low (checked via micro-cleavage), heat to 40°C or 50°C in DCE.

  • Cycling:

    • Drain the solvent.

    • Repeat the catalyst addition and reaction step once more (Total 2 cycles) to ensure high conversion.

  • Washing:

    • Wash resin with DCM (

      
      ), DMSO (
      
      
      
      to remove Ru traces), and DCM (
      
      
      ).

Protocol 3: HF Cleavage & Purification

Objective: Remove side-chain protection, cleave from resin, and isolate the stapled peptide. Safety Warning: Hydrogen Fluoride (HF) is extremely hazardous. Use a specialized HF apparatus and full PPE.

Step-by-Step Procedure:

  • Drying: Dry the resin completely under high vacuum overnight.

  • Scavengers: Add

    
    -cresol and dimethyl sulfide (typically 90:5:5 HF:p-cresol:DMS) to the reaction vessel. Avoid thiol scavengers if possible, or ensure thorough washing, as they can react with the alkene if not careful, though the staple is generally stable.
    
  • Cleavage:

    • Condense anhydrous HF into the vessel at -78°C.

    • Warm to 0°C and stir for 1 hour.

  • Extraction:

    • Evaporate HF under nitrogen stream.

    • Precipitate the peptide with cold diethyl ether.

    • Dissolve the precipitate in 50% Acetonitrile/Water (0.1% TFA).

  • Purification:

    • Inject onto Reverse-Phase HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA).

    • Note: Stapled peptides are more hydrophobic than their linear counterparts. Expect the stapled product to elute later than the linear precursor (if RCM failed) or linear reduced byproducts.

Data Analysis & Troubleshooting

Characterization Table:

ParameterMethodExpected Outcome
Identity ESI-MS / MALDIMass = Linear Mass - 28 Da (Loss of

ethylene gas).
Purity Analytical HPLCSingle peak >95%.
Helicity Circular Dichroism (CD)Double minima at 208 nm and 222 nm (indicative of

-helix).
Isomerization LC-MSCheck for +14 Da or -14 Da shifts (rare, but possible migration of double bond).

Troubleshooting Guide:

  • Incomplete RCM: If linear precursor persists, try Grubbs 2nd Gen catalyst or increase temperature to 50°C in DCE. Ensure strict oxygen-free conditions.

  • Precipitation during Cleavage: Stapled peptides can be very insoluble. Use high concentrations of Acetonitrile or Hexafluoroisopropanol (HFIP) to dissolve the crude pellet.

  • Catalyst Poisoning: Ensure all amine groups (N-term) are Boc-protected during RCM. Free amines coordinate Ruthenium and kill the reaction.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link

  • Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled alpha-helical peptides by ring-closing olefin metathesis. Nature Protocols. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[1] Link

  • Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences. Link

Sources

Grubbs catalyst conditions for Boc-protected amino acid metathesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Grubbs Catalyst Conditions for Boc-Protected Amino Acid Metathesis

Abstract Olefin metathesis of Boc-protected amino acids (e.g., allylglycine, homoallylglycine derivatives) presents unique challenges in drug discovery and peptide synthesis. The Lewis-basic carbamate (Boc) group can sequester the ruthenium catalyst, leading to stalled conversion, while the proximity of the amine to the alkene increases the risk of double-bond migration (isomerization). This guide details optimized protocols using Second-Generation Hoveyda-Grubbs (HG-II) catalysts, isomerization suppressants (1,4-benzoquinone), and green solvent alternatives to ensure high yield and purity.

Strategic Catalyst Selection

For Boc-protected amino acid substrates, catalyst selection is dictated by the balance between initiation rate and stability against chelation.

CatalystRecommendationRationale
Grubbs Gen I (G-I) Avoid Highly susceptible to coordination by the Boc carbonyl oxygen; poor tolerance of polar functional groups.
Grubbs Gen II (G-II) Use with Caution Higher activity than G-I, but the phosphine ligand can dissociate and lead to rapid decomposition or isomerization if the reaction stalls.
Hoveyda-Grubbs Gen II (HG-II) Preferred The chelating isopropoxybenzylidene ligand provides extreme stability. It is less prone to permanent deactivation by the Boc group and can be recovered/re-initiated more easily.

Mechanism & Critical Challenges

The Chelation Trap

The primary failure mode in amino acid metathesis is the formation of a thermodynamically stable, catalytically inactive ruthenium chelate. The Boc carbonyl oxygen coordinates to the Ru center, occupying the site required for olefin binding.

The Isomerization Risk

Ruthenium hydride (Ru-H) species, formed via catalyst decomposition, catalyze the migration of the double bond. In allylglycine derivatives, this leads to the formation of enamides (useless byproducts) and loss of chiral integrity if the double bond migrates into conjugation with the


-center.

Diagram 1: Chelation Trap & Isomerization Pathway

MetathesisMechanism Active Active Ru-Carbene Product RCM Product Active->Product Metathesis Cycle Chelate Inactive Ru-Boc Chelate (Catalyst Trap) Active->Chelate Boc Coordination RuH Ru-Hydride Species Active->RuH Decomposition Substrate Boc-Diene Substrate Substrate->Active Coordination Chelate->Active Slow Release Isomer Isomerized Byproduct (Enamide) RuH->Isomer Catalytic Migration BQ 1,4-Benzoquinone (Additive) BQ->RuH Oxidative Trapping (Prevents Isomerization)

Caption: The Boc group can trap the catalyst (Red). Ru-Hydrides cause isomerization (Yellow), which is blocked by 1,4-Benzoquinone (Blue).

Optimized Experimental Protocols

Protocol A: Standard Ring-Closing Metathesis (RCM)

Best for: Difficult macrocyclizations, sterically hindered substrates.

Reagents:

  • Substrate: Boc-diene (0.05 – 0.1 M final concentration).

  • Catalyst: Hoveyda-Grubbs II (HG-II), 2.5 – 5.0 mol%.

  • Additive: 1,4-Benzoquinone (10 – 20 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Solvent Charge: Add the Boc-diene substrate. Dissolve in anhydrous DCM to reach a concentration of 0.05 M (high dilution favors RCM over oligomerization).

  • Additive: Add 1,4-benzoquinone (10 mol% relative to substrate). Note: This prevents the formation of Ru-H species.

  • Catalyst Addition: Add HG-II catalyst (2.5 mol%) as a solid or dissolved in a minimal amount of DCM.

  • Reaction: Heat to reflux (40°C for DCM, 80-110°C for Toluene) for 2–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: If conversion stalls <50%, add a second portion of catalyst (2.5 mol%).

  • Quench: Cool to room temperature. Add ethyl vinyl ether (50 equiv. relative to catalyst) and stir for 30 mins to deactivate the active Ru-carbene.

Protocol B: Green Chemistry RCM

Best for: Pharmaceutical scale-up, environmentally conscious workflows.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Catalyst: HG-II (2.5 – 5.0 mol%).

Step-by-Step:

  • Setup: Use a reaction vessel capable of handling mild pressure (or standard glassware if below boiling point).

  • Dissolution: Dissolve substrate in EtOAc (Reagent Grade is often sufficient, but sparging with

    
     for 15 mins is recommended).
    
  • Reaction: Heat to 60–70°C. EtOAc allows for higher temperatures than DCM, often accelerating the reaction enough to overcome the chelation effect without needing Lewis acid additives.

  • Workup: EtOAc is a standard extraction solvent, allowing for direct washing (see Purification below) without solvent swapping.

Purification & Ruthenium Removal

Residual Ruthenium is toxic and colored.[1] Simple chromatography is often insufficient.

Diagram 2: Purification Workflow

Purification Crude Crude Reaction Mixture (Dark Brown/Black) Quench Quench: Ethyl Vinyl Ether (30 min stir) Crude->Quench Scavenger Add Scavenger: THMP or DMSO Quench->Scavenger Filter Filtration through Silica Pad Scavenger->Filter 12-24h stir Pure Purified Product (<50 ppm Ru) Filter->Pure

Caption: Workflow for reducing Ru contamination from >5000 ppm to <50 ppm.

Recommended Scavenger Method (THMP):

  • Reagent: Tris(hydroxymethyl)phosphine (THMP). Note: Can be generated in situ from tetrakis(hydroxymethyl)phosphonium chloride (THPC) + KOH.

  • Procedure: Add 20–50 equivalents of THMP (relative to catalyst) to the reaction mixture.

  • Incubation: Stir vigorously at room temperature for 12–24 hours. The solution should turn from dark brown/black to light orange/yellow.

  • Extraction: Wash with water (Ru-THMP complexes are water-soluble).

  • Filtration: Pass the organic layer through a short pad of silica gel.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Conversion Catalyst Poisoning (O2) or inactive batch.Ensure strict inert atmosphere. Switch to HG-II if using G-I.
Stalled at 50-60% Catalyst trapped by Boc chelation or decomposition.Add Ti(OiPr)4 (0.3 - 1.0 equiv) to disrupt chelation (Lewis acid competition). Add second catalyst batch.
Isomerized Product Ru-Hydride formation.[2]Add 1,4-Benzoquinone (10 mol%). Lower reaction temperature.[3]
Product Racemization High temp or basic impurities.Ensure neutral conditions. Avoid bases. Keep temp <80°C if possible.

References

  • Prevention of Isomerization: Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis."[2] Journal of the American Chemical Society, 2005 , 127, 17160–17161.[2][4] Link

  • Ruthenium Removal (THMP): Ahn, Y. M.; Yang, K.; Georg, G. I.[1] "A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions." Organic Letters, 2001 , 3, 1411–1413.[1] Link

  • Green Solvents: Skowerski, K.; Białecki, J.; Tracz, A.; Olszewski, T. K. "Green solvent selection for olefin metathesis." Green Chemistry, 2014 , 16, 1125-1130. Link

  • Lewis Acid Additives: Fürstner, A.; Langemann, K. "Macrocycles by Ring-Closing Metathesis." Journal of Organic Chemistry, 1996 , 61, 3942-3943. (Foundational work on Ti(OiPr)4 for chelation control). Link

  • Catalyst Selection (HG-II): Garber, S. B.; Kingsbury, J. S.; Gray, B. L.; Hoveyda, A. H. "Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts." Journal of the American Chemical Society, 2000 , 122, 8168–8179. Link

Sources

Application Note: Precision Synthesis of Macrocyclic "Stapled" Peptides via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The "stapling" of alpha-helical peptides using all-hydrocarbon macrocycles is a transformative strategy in drug discovery. By covalently linking the side chains of residues at the ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 and 

or

and

positions, researchers can enforce a bioactive helical conformation, significantly enhancing protease resistance and cellular permeability (Walensky et al., 2004).

However, the synthesis of these constructs is non-trivial. It requires the intersection of solid-phase peptide synthesis (SPPS) and organometallic catalysis (Ring-Closing Metathesis, RCM). This guide moves beyond basic textbook protocols to address the specific "failure modes" encountered in high-value synthesis: catalyst poisoning by amide solvents, on-resin aggregation of hydrophobic helices, and stereochemical mismatching.

Design Considerations: The Geometry of the Staple

Before synthesis begins, the selection of non-natural amino acids is critical. The stereochemistry of the alpha-carbon (


 or 

) and the length of the olefinic tether determines whether the staple supports or disrupts the helix.
Table 1: Stereochemical Rules for Helix Stabilization
Helix SpanResidue PositionsAmino Acid Pair (N

C)
Tether LengthsResulting Ring Size
One Turn


/

5 carbons / 5 carbons21-membered
One Turn


/

5 carbons / 5 carbons21-membered (Optimal)
Two Turns


/

8 carbons / 5 carbons31-membered
Two Turns


/

8 carbons / 5 carbons31-membered (Inverse)

Note:


 refers to (S)-N-Fmoc-2-(4'-pentenyl)alanine; 

refers to (R)-N-Fmoc-2-(7'-octenyl)alanine. Using an

pair for an

system will generally fail to form a stable helix due to steric clash.

Workflow Visualization

The following diagram outlines the critical path, highlighting the "Danger Zone" where solvent incompatibility frequently kills the reaction.

StapledPeptideWorkflow cluster_RCM CRITICAL: RCM Phase Start Sequence Design (Select i, i+4 or i, i+7) SPPS Linear SPPS (Fmoc Chemistry) Start->SPPS Check1 QC: Linear Precursor (LC-MS) SPPS->Check1 Wash Solvent Exchange (DMF -> DCM -> DCE) *Must remove all traces of DMF* Check1->Wash Mass Correct Catalyst Catalyst Addition (Grubbs I or II in DCE) Wash->Catalyst Reaction Metathesis Reaction (2h @ RT or 40°C) Catalyst->Reaction Cleavage Resin Cleavage (TFA/TIS/H2O) Reaction->Cleavage Purification HPLC Purification & Ru Removal Cleavage->Purification

Caption: Workflow for stapled peptide synthesis. The Red zone indicates the RCM phase where DMF poisoning is the primary cause of failure.

Detailed Protocols

Phase 1: Synthesis of the Linear Precursor (SPPS)

Context: Olefinic amino acids are alpha,alpha-disubstituted.[1] They are sterically hindered and difficult to couple. Standard 45-minute couplings often result in deletion sequences.

Protocol:

  • Resin Selection: Use Rink Amide MBHA resin (low loading, 0.3–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling the Olefinic AA:

    • Reagents: 4 eq. AA, 4 eq. HATU (or PyAOP), 8 eq. DIEA in NMP.

    • Conditions: Double couple for 2 hours each at Room Temperature (RT).

    • Verification: Perform a chloranil test (more sensitive than Kaiser for secondary amines) after deprotection to ensure complete coupling.

  • N-Terminal Capping: If the N-terminus is not acetylated, leave the final Fmoc group ON during the RCM step. This prevents the free N-terminal amine from coordinating with the Ruthenium catalyst (chelation poisoning).

Phase 2: On-Resin Ring-Closing Metathesis (RCM)

Context: This is the most sensitive step. Ruthenium catalysts are poisoned by amide solvents (DMF, NMP) and free amines. A trace amount of DMF left in the resin pores can drop conversion from >90% to <10%.

Materials:

  • Catalyst: Grubbs 1st Generation (bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).

    • Why Gen 1? While Gen 2 is more active, it is also more prone to causing olefin isomerization (moving the double bond) and is harder to remove during purification (Kim et al., 2011). Use Gen 1 for standard staples; reserve Gen 2 for sterically difficult systems.

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE). DCM is acceptable but DCE allows for higher temperature reactions.

Step-by-Step Protocol:

  • The "Zero-DMF" Wash:

    • Wash resin 3x with DCM (1 min).

    • Wash resin 3x with DCE (1 min).

    • Critical: Allow the resin to soak in DCE for 5 minutes to leach residual DMF from the core, then drain.

  • Catalyst Preparation:

    • Dissolve Grubbs I catalyst (10 mol% relative to resin loading) in degassed DCE (concentration ~ 5–10 mM).

    • Note: Ruthenium complexes are oxygen-sensitive in solution. Sparge DCE with Nitrogen/Argon for 15 mins before dissolving catalyst.

  • Reaction:

    • Add catalyst solution to the resin.[2]

    • Agitate (rocking, not stirring) for 2 hours at Room Temperature.

    • Optional: For difficult sequences, heat to 40°C or use microwave irradiation (50°C, 15 min).

  • Second Cycle (Recommended):

    • Drain the vessel.[2]

    • Repeat the catalyst addition (fresh 10 mol%) and reaction step. This "double-hit" strategy ensures high conversion.

  • Quenching:

    • Wash resin 3x with DCE.

    • Wash 3x with DMSO (to remove adsorbed Ruthenium).

    • Wash 3x with DCM.

Phase 3: Cleavage and Purification

Protocol:

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5) for 2–3 hours.

  • Ruthenium Removal:

    • The crude peptide will likely be brown/black due to Ru contamination.

    • Method A: Precipitation in cold diethyl ether usually leaves the majority of the lipophilic catalyst in the ether layer.

    • Method B (If Ru persists): Treat the crude peptide solution with DMSO overnight before HPLC, or use a solid-supported metal scavenger (e.g., SiliaMetS® Thiol) prior to lyophilization.

Troubleshooting & Optimization Logic

If the mass spectrum shows the linear precursor (+28 Da relative to product) or unidentified adducts, use this decision tree.

Troubleshooting Problem Low Conversion (<50% Product) CheckDMF Is DMF present? Problem->CheckDMF CheckAgg Is Sequence Aggregating? CheckDMF->CheckAgg No Sol1 Action: Extensive DCE wash or Soxhlet extraction CheckDMF->Sol1 Yes (Most Common) CheckCat Catalyst Activity? CheckAgg->CheckCat No Sol2 Action: Add LiCl (0.4M) to RCM mixture CheckAgg->Sol2 Yes (Hydrophobic seq) Sol3 Action: Switch to Hoveyda-Grubbs II CheckCat->Sol3 Steric Bulk High

Caption: Decision tree for troubleshooting incomplete ring closure.

Key Troubleshooting Insights:
  • Aggregation: If the peptide sequence is highly hydrophobic, the chains may aggregate on-resin, preventing the catalyst from accessing the olefins.

    • Solution: Add 0.4M LiCl in DMF/DCE to the reaction mixture. LiCl acts as a chaotropic salt to disrupt hydrogen bonding (structure-breaking) (Source: Standard SPPS optimization).

  • Isomerization: If you see a mass peak -14 Da or shifts in retention time, the double bond may have migrated.

    • Solution: Add 1,4-benzoquinone (10 mol%) to the reaction mixture to suppress isomerization, though this may slow the reaction rate.

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. [Link]

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society. [Link]

  • Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled alpha-helical peptides by ring-closing olefin metathesis. Nature Protocols. [Link]

  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science. [Link]

Sources

Application Note: Orthogonal Boc-Deprotection Strategies for Alkene-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) group is a cornerstone transformation in peptide and organic synthesis.[1][2][3] However, the standard acidolytic cleavage generates a reactive tert-butyl carbocation (


) intermediate. In substrates containing electron-rich alkenes—such as allyl-glycine, vinyl-glycine, or prenylated residues—this cation can trigger irreversible alkylation, polymerization, or olefin isomerization.

This guide details three "E-E-A-T" validated protocols designed to decouple Boc removal from alkene degradation. We move beyond the standard "50% TFA/DCM" recipe to provide mechanistically grounded solutions for high-value unsaturated intermediates.

The Mechanistic Challenge: Cation Management

Standard deprotection uses Trifluoroacetic Acid (TFA) or HCl.[3][4] The reaction is driven by the protonation of the carbamate, followed by the expulsion of the


 cation.

The Failure Mode: In the absence of a superior nucleophile, the


 cation attacks the alkene (

-nucleophile), leading to alkylated impurities that are often inseparable by standard HPLC. Furthermore, strong protic acids (like HCl) can add directly across the double bond (hydrochlorination).
Diagram 1: The Cation Partitioning Mechanism

This diagram illustrates the competition between the desired scavenger pathway and the undesired alkene attack.

Boc_Mechanism Substrate Boc-Alkene-Peptide Protonated Protonated Intermediate (R-NH-CO-OH-tBu)+ Substrate->Protonated + H+ Cation t-Butyl Cation (t-Bu+) Protonated->Cation Fragmentation Scavenger Silane Scavenger (Et3SiH) Cation->Scavenger Fast Hydride Transfer (Path A: Desired) Alkene Internal Alkene (Side Chain) Cation->Alkene Electrophilic Attack (Path B: Undesired) Product Native Peptide + Isobutane (Gas) Scavenger->Product SideProduct t-Butyl Alkylated Impurity (Irreversible) Alkene->SideProduct

Caption: Path A (Green) represents the successful interception of the cation by silanes. Path B (Red) shows the alkylation of the alkene side chain.

Validated Protocols

Protocol A: The "Modified Standard" (TFA + Silane Scavenging)

Best For: Solid-phase peptide synthesis (SPPS) and robust solution-phase substrates. Mechanism: Triethylsilane (TES) acts as a "hydride donor," quenching the


 cation to form inert isobutane gas. This is superior to thiol scavengers, which can sometimes add to the alkene themselves.

Reagents:

  • Trifluoroacetic Acid (TFA), Sequencing Grade.

  • Dichloromethane (DCM), Anhydrous.[2][5][6]

  • Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS).

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate (0.1 mmol) in DCM (2 mL). If on resin, swell the resin in DCM for 15 minutes.[6]

  • Scavenger Addition (Critical): Add TES before the acid. The ratio should be 2.5% to 5% v/v of the final volume.

    • Note: Ensure the TES is fresh; oxidized silanes are ineffective.

  • Acidolysis: Cool the vessel to 0°C. Slowly add TFA to reach a final concentration of 25-50% v/v (e.g., 2 mL TFA).

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30-60 minutes.

  • Work-up:

    • Solution Phase: Concentrate in vacuo.[5] Co-evaporate with toluene (3x) to remove TFA traces.

    • Solid Phase: Drain, wash with DCM (3x), then MeOH (3x).

Why this works: The rate of hydride transfer from TES to the


 cation (

) is orders of magnitude faster than the rate of cation addition to the alkene (

).
Protocol B: The "Anhydrous Powerhouse" (TMSOTf)

Best For: Acid-sensitive alkenes prone to migration (e.g., Vinylglycine) or very sluggish deprotections. Mechanism: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) silylates the carbamate oxygen, triggering fragmentation without a high concentration of protons. 2,6-Lutidine acts as a non-nucleophilic base to buffer the system.

Reagents:

  • TMSOTf (1 M in DCM).

  • 2,6-Lutidine.[5][7]

  • DCM (Anhydrous).[2][5][6]

Step-by-Step Workflow:

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve substrate (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in anhydrous DCM. Cool to 0°C.[2][5]

  • Activation: Add TMSOTf (1.2 equiv) dropwise.[5]

  • Monitoring: Stir at 0°C. Reaction is typically complete in < 30 minutes.

  • Quench: Add saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

Why this works: It avoids the "proton pool" of TFA, significantly reducing the risk of acid-catalyzed double bond migration (isomerization from


 to conjugated 

).
Protocol C: The "Gentle Chelation" (ZnBr₂)

Best For: Complex intermediates with multiple protecting groups; secondary N-Boc amines. Mechanism: Zinc bromide coordinates to the Boc carbonyl and ether oxygens, facilitating Lewis-acid assisted cleavage. This is the mildest method but the slowest.

Reagents:

  • Zinc Bromide (ZnBr₂) - Must be anhydrous/dry.

  • DCM.[2][5][6][7][8][9]

Step-by-Step Workflow:

  • Suspension: Suspend ZnBr₂ (5.0 equiv) in DCM.

  • Addition: Add the Boc-protected substrate.

  • Reaction: Stir vigorously at RT.

    • Duration: This method is slow. Expect 4 to 24 hours.

  • Work-up: Add water to dissolve the zinc salts. Extract the free amine (or organic layer if the amine is lipophilic).

Comparative Analysis & Decision Matrix

Table 1: Method Performance Comparison
FeatureProtocol A (TFA/TES)Protocol B (TMSOTf)Protocol C (ZnBr₂)HCl / Dioxane (WARNING)
Primary Mechanism Brønsted AcidolysisSilyl-Assisted CleavageLewis Acid ChelationStrong Acidolysis
Reaction Time 30 - 60 min15 - 30 min4 - 24 hours30 - 60 min
Alkene Safety High (with scavenger)Very High High Low (Hydrochlorination risk)
Isomerization Risk ModerateLowVery LowHigh
Throughput High (Standard)MediumLowHigh
Diagram 2: Selection Decision Tree

Use this logic flow to select the appropriate protocol for your specific molecule.

Decision_Tree Start Start: Boc-Alkene Substrate IsResin Is the substrate on Resin (SPPS)? Start->IsResin ResinYes Yes IsResin->ResinYes ResinNo No (Solution Phase) IsResin->ResinNo ProtocolA Protocol A: TFA + TES Scavenger ResinYes->ProtocolA IsSensitive Is the alkene prone to migration (e.g., Vinylglycine)? ResinNo->IsSensitive SensYes Yes IsSensitive->SensYes SensNo No IsSensitive->SensNo ProtocolB Protocol B: TMSOTf + Lutidine SensYes->ProtocolB IsComplex Are there other acid-labile groups (e.g., Trityl)? SensNo->IsComplex ComplexYes Yes IsComplex->ComplexYes ComplexNo No IsComplex->ComplexNo ProtocolC Protocol C: ZnBr2 (Lewis Acid) ComplexYes->ProtocolC ComplexNo->ProtocolA

Caption: Decision matrix for selecting the optimal deprotection strategy based on substrate constraints.

Critical QC & Troubleshooting

The "Silent Killer": Hydrochlorination Never use HCl/Dioxane or HCl/MeOH for alkene-containing peptides.

  • Mechanism: HCl adds across the double bond (Markovnikov addition).

  • Detection: This side reaction creates a byproduct with mass [M+36] or [M+38] (chlorine isotopes). It is often invisible by UV if the alkene is not conjugated, but obvious in LCMS.

Validation Checklist:

  • LCMS: Check for [M+56] (t-butyl adduct) or [M+36] (HCl adduct).

  • NMR: Verify the integration of vinylic protons (5.0 - 6.5 ppm). Loss of integration suggests polymerization or addition.

References

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[1][2][10][11][12] International Journal of Peptide and Protein Research. Link

    • Foundational text on using scavengers in TFA acidolysis.
  • Sakurai, H., et al. (1978). Reaction of organosilanes with carbocations. Journal of the American Chemical Society. Link

    • Establishes the mechanism of silanes (TES)
  • Wu, Y. Q., et al. (2000). Zinc Bromide Promoted Removal of the Boc Group.[9] Tetrahedron Letters.[10] Link

    • Primary reference for the mild ZnBr2 protocol.
  • Sakakibara, S., et al. (1981). Use of TMSOTf for peptide deprotection.[5][7][8] Bulletin of the Chemical Society of Japan. Link

    • Detailed methodology for silyl-triflate medi

Sources

Application Note: Solution Phase Synthesis of Stapled Peptides with Boc-2-amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers and drug development professionals focusing on the solution-phase synthesis of stapled peptides. While Solid Phase Peptide Synthesis (SPPS) is the standard for small-scale discovery, solution-phase chemistry remains the gold standard for scale-up, convergent synthesis of long domains, and specific industrial applications.

This guide specifically addresses the incorporation of Boc-2-amino-8-nonenoic acid (referred to herein as Boc-B8N ), a non-natural olefinic amino acid used to create hydrocarbon staples, typically spanning


 positions when paired with a shorter olefinic partner (e.g., an 

analog).

Executive Summary

This protocol details the stepwise solution-phase assembly and subsequent Ring-Closing Metathesis (RCM) of peptides incorporating Boc-2-amino-8-nonenoic acid . Unlike SPPS, solution-phase synthesis requires rigorous control over solubility, intermediate purification, and reaction kinetics—particularly during the critical RCM step where intermolecular dimerization competes with intramolecular stapling.

Key Technical Insight: The use of Boc-2-amino-8-nonenoic acid (a glycine derivative lacking the


-methyl group common in "Verdine-style" staples) offers reduced steric bulk during coupling but imparts slightly lower helical propensity than 

-disubstituted amino acids. Therefore, the RCM conditions must be thermodynamically optimized to lock the conformation.

Strategic Planning & Mechanism

The Stapling Architecture

Boc-2-amino-8-nonenoic acid possesses a 9-carbon backbone with a terminal alkene. In the context of peptide stapling, it is typically deployed as the "long arm" of the staple.

  • Residue

    
    :  Shorter olefinic residue (e.g., allylglycine or pentenyl-alanine).
    
  • Residue

    
    :  Boc-2-amino-8-nonenoic acid (Boc-B8N).
    
  • Result: A hydrocarbon brace spanning two turns of the

    
    -helix.
    
Solution Phase Workflow

The synthesis follows a C-to-N stepwise assembly or fragment condensation strategy, followed by Ring-Closing Metathesis (RCM) in dilute solution, and finally global deprotection.

SolutionPhaseWorkflow Start Start: C-Terminal Protection (Methyl/Benzyl Ester) Coupling Stepwise Coupling (Boc Chemistry) Reagents: EDC/HOBt or IBCF Start->Coupling Deprotection N-Terminal Boc Removal (TFA or HCl/Dioxane) Coupling->Deprotection LinearPeptide Full Linear Peptide (Protected Side Chains) Coupling->LinearPeptide Final Assembly Deprotection->Coupling Repeat Cycle Incorporation Incorporation of Boc-B8N (Critical Step: Sterics) Deprotection->Incorporation At position i or i+7 Incorporation->Coupling RCM Ring-Closing Metathesis (Grubbs Cat., Dilute <1mM) LinearPeptide->RCM Purification Purification (Flash/HPLC) & Global Deprotection (HF/TFMSA) RCM->Purification

Figure 1: Workflow for the solution-phase synthesis of stapled peptides. Note the iterative Boc cycles prior to the critical RCM step.

Experimental Protocols

Phase I: Linear Peptide Assembly (Boc Strategy)

Objective: Synthesize the linear precursor protecting the olefin side chains. Reagents:

  • Coupling: EDC.HCl / HOBt (1-Hydroxybenzotriazole) or IBCF (Isobutyl chloroformate) for mixed anhydride method.

  • Base: NMM (N-methylmorpholine) or DIPEA.

  • Solvent: DCM (Dichloromethane) or DMF (if solubility is poor).

  • Boc Deprotection: TFA/DCM (1:1) or 4M HCl in Dioxane.

Protocol:

  • C-Terminal Protection: Start with the C-terminal amino acid protected as a Methyl (OMe) or Benzyl (OBzl) ester.

  • Boc Removal: Treat the N-protected intermediate with 4M HCl/Dioxane for 30–60 min. (Avoid TFA if possible during early steps to simplify workup; HCl salts precipitate nicely with ether).

  • Coupling (Standard AA):

    • Dissolve Boc-AA-OH (1.1 eq) and NMM (1.2 eq) in dry DCM/DMF at 0°C.

    • Add IBCF (1.1 eq) and stir for 15 min (Mixed Anhydride formation).

    • Add the deprotected peptide amine salt (1.0 eq) and NMM (1.0 eq).

    • Stir 1h at 0°C, then overnight at RT.

  • Coupling (Boc-2-amino-8-nonenoic acid):

    • Note: Due to the hydrophobic side chain, solubility may decrease. Use DMF/DCM mixtures.

    • Use EDC.HCl (1.2 eq) / HOBt (1.2 eq) activation to minimize racemization of this valuable building block.

    • Monitor reaction by TLC or LC-MS.

  • Workup: Wash organic layer with 1M KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄.

Phase II: Ring-Closing Metathesis (RCM) in Solution

Objective: Form the intramolecular macrocycle. Critical Control Point: Concentration. High dilution is mandatory to favor cyclization (intramolecular) over polymerization (intermolecular).

Reagents:

  • Catalyst: Grubbs 1st Generation (G1) is preferred for "clean" stapling to avoid double-bond migration. Grubbs 2nd Generation (G2) is more active but requires stricter optimization.

  • Solvent: 1,2-Dichloroethane (DCE) (Degassed).

Protocol:

  • Preparation: Dissolve the fully protected linear peptide in degassed DCE .

    • Target Concentration:0.5 mM to 1.0 mM . (e.g., 100 mg peptide in ~100-200 mL solvent).

  • Catalyst Addition: Add Grubbs Catalyst (10–20 mol%).

    • Tip: Add the catalyst in two portions (0h and 2h) to maintain active ruthenium species.

  • Reaction: Reflux at 50°C under Nitrogen/Argon for 2–12 hours.

    • Monitoring: Monitor by HPLC.[1][2][3][4][5] The stapled product usually elutes earlier than the linear precursor due to the constrained hydrophobic surface area.

  • Quenching: Add DMSO (50 eq relative to catalyst) or activated carbon to scavenge Ruthenium. Stir for 12h, then filter through Celite.

  • Purification: Evaporate solvent. Purify the protected stapled peptide via Flash Chromatography (Silica gel, DCM/MeOH gradient).

Phase III: Global Deprotection & Final Purification

Objective: Remove N-terminal Boc, side-chain protections (Bzl, Z, Tos), and C-terminal ester.

Protocol:

  • Saponification (if Methyl/Ethyl ester): Treat with LiOH in THF/H₂O.

  • Acidolysis (Final):

    • If using Bzl/Z side chains: Requires HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) .

    • Safety Note: HF is extremely hazardous. TFMSA/TFA is a safer solution-phase alternative.

    • Cocktail: TFMSA / TFA / Thioanisole / EDT (10:80:5:5).

    • Reaction: 0°C for 2 hours.

  • Isolation: Precipitate with cold Diethyl Ether. Centrifuge.

  • Final Purification: Preparative RP-HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

Data Summary & Troubleshooting

ParameterSpecification / Recommendation
Amino Acid Boc-2-amino-8-nonenoic acid (Boc-B8N)
Staple Span Typically

(paired with

analog)
RCM Concentration < 1.0 mM (Critical for solution phase)
RCM Solvent DCE (preferred over DCM for higher boiling point)
Catalyst Grubbs I (High fidelity) or Grubbs II (High activity)
Common Issue Dimerization: Caused by high concentration.
Common Issue Incomplete RCM: Caused by steric clash or "poisoned" catalyst (amine/thiol).
Troubleshooting the RCM Step
  • Problem: LC-MS shows a mass of [2M - 28] (Dimer).

    • Solution: Your concentration is too high. Dilute to 0.2 mM. Add catalyst dropwise.

  • Problem: No reaction.

    • Solution: Ensure the N-terminus is protonated or capped. Free amines coordinate Ru and kill the catalyst. Ensure thorough degassing of DCE (Oxygen kills Grubbs).

Mechanistic Visualization (RCM Decision Tree)

RCM_Logic Input Linear Precursor (Protected) Check Check N-Terminus Input->Check FreeAmine Free Amine? Check->FreeAmine Protect Must Cap or Protonate (Amine poisons Ru) FreeAmine->Protect Yes Concentration Solvent Volume FreeAmine->Concentration No (Boc/Ac) Protect->Concentration Dilute Dilute (<1mM) Favors Intramolecular Concentration->Dilute Conc Conc (>5mM) Favors Intermolecular Concentration->Conc Product Stapled Peptide Dilute->Product Grubbs I/II Polymer Oligomers/Dimers Conc->Polymer

Figure 2: Decision tree for optimizing Ring-Closing Metathesis in solution. Control of amine functionality and concentration is paramount.

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis.

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[2] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[6][7] Journal of the American Chemical Society.[2]

  • Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the α-helical coiled-coil. Bioorganic & Medicinal Chemistry Letters.

  • Biotage Application Note. (2023).

  • Bachem. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: RCM Optimization for Boc-2-amino-8-nonenoic Acid Residues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Ring-Closing Metathesis (RCM) for Peptide Stapling using Boc-2-amino-8-nonenoic acid. Ticket ID: RCM-S8-OPT-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Mechanism

The Context: You are utilizing Boc-2-amino-8-nonenoic acid (often referred to as the


  or 

residue depending on stereochemistry) to introduce a hydrocarbon staple into a peptide sequence. This specific residue possesses an 8-carbon side chain with a terminal alkene. It is most commonly paired with an

residue (Boc-2-amino-5-hexenoic acid) to form an

staple
, spanning two turns of an

-helix.

The Problem: RCM on these residues is notoriously difficult due to the entropic penalty of closing a large macrocycle (typically 28-34 atoms) and the high hydrophobicity of the tether, which can induce on-resin aggregation before cyclization occurs.

The Solution: Success relies on "Pseudo-Dilution" (on-resin cyclization), strict oxygen exclusion, and managing the "Solvent-Catalyst Mismatch" (where the solvent best for the peptide is worst for the catalyst).

Visualizing the Challenge

RCM_Logic Start Linear Precursor (Resin-Bound) Aggregation Aggregation Check (Is the peptide clumped?) Start->Aggregation Solvent_Swap Solvent Exchange (DMF -> DCE/DCM) Aggregation->Solvent_Swap If Swollen Catalyst_Add Catalyst Addition (Grubbs I vs II vs HG-II) Solvent_Swap->Catalyst_Add Decision Conversion > 90%? Catalyst_Add->Decision Success Proceed to Cleavage Decision->Success Yes Failure Troubleshoot Decision->Failure No Failure->Solvent_Swap Add LiCl/Chaotropes Failure->Catalyst_Add Reload Catalyst

Figure 1: Decision logic for optimizing on-resin RCM workflows.

Pre-Reaction Checklist (The "Zero-Yield" Prevention)

Before adding expensive Ruthenium, verify these parameters. Failure here accounts for 60% of reported failures.

ParameterRequirementWhy it matters
Resin Loading < 0.3 mmol/g High loading promotes intermolecular cross-metathesis (dimerization) rather than intramolecular cyclization (stapling).
Solvent Purity Degassed, Anhydrous DCE Oxygen kills the active Ruthenium carbene species. Ethylene (byproduct) inhibits the reaction if not removed.
Protecting Groups Boc-Chemistry Ensure amine protecting groups (Boc) are ON during RCM. Free amines coordinate to Ru and kill the catalyst.
Resin Type MBHA or PAM For Boc chemistry, these stable resins withstand the RCM conditions (DCM/DCE reflux) without leaching.

Standard Operating Procedure (SOP)

Objective: Perform RCM on a resin-bound peptide containing Boc-2-amino-8-nonenoic acid.

  • Swell: Swell the resin in DCM for 20 minutes.

  • Solvent Exchange: Wash resin

    
     with anhydrous 1,2-Dichloroethane (DCE). Note: DCM is acceptable, but DCE allows for higher temperature thermal activation.
    
  • Degassing: Sparge the resin slurry with Argon or Nitrogen for 15 minutes.

  • Catalyst Preparation: Dissolve Grubbs I (Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride) in degassed DCE to a concentration of 10 mM .

    • Expert Tip: Do not use Grubbs II immediately. G-I is less active but also less prone to isomerization side-reactions in

      
       systems.
      
  • Reaction: Add catalyst solution to resin (Target: 20 mol% relative to peptide).

  • Incubation: Agitate at room temperature for 2 hours.

  • The "Push": Drain. Repeat steps 4-6 with fresh catalyst.

  • Wash: Wash resin with DCM (

    
    ) and DMSO (
    
    
    
    ) to remove excess Ru.

Troubleshooting & FAQs

Category A: "My Yield is Zero / Reaction Incomplete"

Q1: I see only linear starting material after 4 hours. Is the catalyst bad? A: It is likely aggregation , not bad catalyst. The Boc-2-amino-8-nonenoic acid residue is extremely hydrophobic.

  • Diagnosis: Does the resin look "shrunken" in DCE?

  • Fix: You must disrupt the secondary structure preventing the catalyst from accessing the alkene.

    • Microwave Assistance: Heat the reaction to 40°C (max 50°C) for 30 mins.

    • Chaotropic Salts: Add 0.4M LiCl in DMF/DCE (1:1 mixture) as the solvent. Note: Ru catalysts are slower in DMF, but access to the site is more important than intrinsic rate.

Q2: Can I use Grubbs II or Hoveyda-Grubbs II instead? A: Yes, but with caution.

  • Risk: These catalysts are more active ("hotter") and often cause double-bond migration (isomerization), moving the alkene down the chain and shrinking your ring size by one carbon, resulting in an impurity that is impossible to separate by HPLC.

  • Protocol: If using HG-II, reduce loading to 5-10 mol% and strictly control temperature (do not exceed 25°C).

Category B: "I have multiple peaks / Impurities"

Q3: I see a peak with double the molecular weight. What is it? A: This is the Cross-Metathesis Dimer . Two peptide chains on the resin reacted with each other instead of closing the ring.

  • Fix 1 (Pseudo-Dilution): Reduce the resin substitution level. Use a resin with 0.1 - 0.2 mmol/g loading.

  • Fix 2 (Solvent Volume): Increase the solvent volume to physically distance the bead sites (though this has diminishing returns on solid phase).

Q4: My product mass is -14 Da or -28 Da from expected. Why? A: This is likely an oxidative truncation or excessive metathesis activity.

  • Fix: Ensure strict inert atmosphere. Add 1,4-Benzoquinone (10 mol%) to the reaction mixture. This additive suppresses isomerization and prevents catalyst decomposition into hydride species that damage the peptide.

Category C: "The Ruthenium won't leave my peptide"

Q5: My cleaved peptide is brown/black and toxic to cells. A: Ruthenium sticks to peptides, specifically histidines and free amines.

  • The Wash Protocol: After RCM but before cleavage from resin:

    • Wash with DMSO (removes bulk catalyst).

    • Wash with 5% Thiourea or Sodium Diethyldithiocarbamate in DMF (

      
       min). These are high-affinity ligands that strip Ru from the peptide.
      

Advanced Workflow: The "Difficult Sequence" Protocol

If the standard SOP fails, use this aggressive protocol designed for aggregated


 staples.

Advanced_RCM Step1 Step 1: LiCl Wash Pre-swell resin in 0.5M LiCl/DMA (Disrupts Aggregates) Step2 Step 2: The 'Hot' Catalyst Use Hoveyda-Grubbs II (10 mol%) Step1->Step2 Step3 Step 3: Microwave Pulse 40°C for 20 min x 2 cycles Step2->Step3 Step4 Step 4: Benzoquinone Quench Add 1,4-BQ to prevent isomerization Step3->Step4

Figure 2: Aggressive protocol for aggregated sequences.

Quantitative Comparison of Conditions

VariableStandard (Grubbs I / DCM)Aggressive (HG-II / Microwave)Recommendation
Conversion 40-60% (typical)>95%Start Standard. Move to Aggressive if conversion <50%.
Isomerization Low (<2%)High (10-15%)Use Benzoquinone with HG-II to mitigate.
Reaction Time 4 - 12 Hours1 HourMicrowave is preferred for high-throughput.
Cost LowHighHG-II is significantly more expensive.

References

  • Kim, Y. W., & Verdine, G. L. (2009). Stereochemical control of bis-functionalized amino acids for peptide stapling. Nature Protocols, 4(10), 1-13. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society, 122(24), 5891-5892. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284. Link

  • Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011). Chemical synthesis of hydrocarbon-stapled peptides for protein interaction research. Current Protocols in Chemical Biology, 3(3), 99-117. Link

Technical Support Center: Preventing Racememization of Boc-2-amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of Boc-2-amino-8-nonenoic acid during peptide coupling reactions. Here, we will delve into the mechanistic underpinnings of racemization and provide a series of actionable troubleshooting guides and frequently asked questions to ensure the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for Boc-2-amino-8-nonenoic acid?

A: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers.[1] In peptide synthesis, this leads to the formation of diastereomeric peptides. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific chirality of its constituent amino acids.[1] The introduction of even minor diastereomeric impurities can drastically reduce a peptide's therapeutic efficacy or introduce unforeseen off-target effects.[1] Boc-2-amino-8-nonenoic acid, with its chiral center at the α-carbon, is susceptible to racemization during the activation of its carboxylic acid group for peptide bond formation.

Q2: What is the primary mechanism that leads to racemization during peptide coupling?

A: The predominant mechanism for racemization during the coupling of N-urethane-protected amino acids, such as Boc-2-amino-8-nonenoic acid, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3][4] The activation of the carboxyl group makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar, achiral oxazolone. Subsequent nucleophilic attack by the amine component can occur from either face of the ring, resulting in a mixture of L- and D-amino acid residues in the peptide chain.[3][4] A secondary, less common pathway is the direct enolization of the activated amino acid, also facilitated by a base.[2][3]

Q3: Are there specific coupling reagents that are known to minimize racemization?

A: Yes, the choice of coupling reagent is a critical factor. While highly efficient, some reagents can promote racemization, especially with sensitive amino acids. It is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives.[1][5]

  • Carbodiimides (e.g., DIC, DCC): These should almost always be used with additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][5][6] These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[1]

  • Phosphonium and Uronium/Aminium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally very effective and rapid.[7][8] Reagents like HATU, which is based on the more acidic HOAt, often show lower racemization levels.[9] Phosphonium salts like PyBOP are also excellent choices as they do not cause guanidinylation, a side reaction associated with uronium salts.[8] COMU, an oxymabased uronium salt, is also reported to have a low tendency for racemization.[10]

Q4: How does the choice of base impact racemization?

A: The base plays a crucial role in the racemization process. Strong, sterically unhindered bases can readily abstract the α-proton of the activated amino acid, promoting oxazolone formation.[1][11]

  • Recommended Bases: For minimizing racemization, weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are excellent choices.[5][6][11]

  • Use with Caution: N,N-diisopropylethylamine (DIPEA), while commonly used, is a stronger base and can increase the risk of racemization.[1][5]

Troubleshooting Guide: Unexpected Diastereomers Detected

You've completed your synthesis and purification, but analytical data (e.g., chiral HPLC) indicates the presence of a diastereomeric impurity. This guide provides a systematic approach to identify and resolve the source of racemization.

Step 1: Verify the Purity of Starting Materials

Before optimizing the coupling protocol, it is essential to confirm the enantiomeric purity of your Boc-2-amino-8-nonenoic acid starting material.

Protocol 1: Chiral HPLC Analysis of N-Protected Amino Acid This protocol outlines a general method for determining the enantiomeric excess of your starting material.

  • Sample Preparation: Dissolve a small amount of Boc-2-amino-8-nonenoic acid in a suitable solvent (e.g., a mixture of hexane/isopropanol or acetonitrile/water).

  • HPLC System: Utilize an HPLC system equipped with a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for separating N-protected amino acid enantiomers.[12]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane and a polar modifier like isopropanol or ethanol. For reversed-phase, a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA) is common.[12]

  • Detection: Use a UV detector at an appropriate wavelength (e.g., 210-220 nm).

  • Analysis: The presence of two peaks indicates a racemic or partially racemized starting material. The enantiomeric excess (% ee) can be calculated from the peak areas.

Step 2: Optimize the Coupling Protocol

If the starting material is of high enantiomeric purity, the focus should shift to the coupling conditions. The following diagram illustrates a logical workflow for troubleshooting racemization during the coupling step.

Caption: Troubleshooting workflow for racemization.

Protocol 2: Optimized Coupling for Boc-2-amino-8-nonenoic Acid

This protocol incorporates best practices to minimize racemization.

  • Reagent Preparation:

    • In a reaction vessel, dissolve Boc-2-amino-8-nonenoic acid (1.0 eq) and a racemization suppressant such as HOBt or Oxyma (1.1 eq) in an appropriate solvent (e.g., DMF or DCM).

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add the coupling reagent, for example, DIC (1.1 eq), to the cooled solution.

    • Allow the pre-activation to proceed for a short duration (e.g., 2-5 minutes). Minimizing pre-activation time is crucial as the activated species is prone to racemization.[13]

  • Coupling:

    • Add the amine component (e.g., the N-terminally deprotected peptide-resin) to the activated amino acid solution.

    • If a base is required (e.g., if the amine is a hydrochloride salt), add a weak, sterically hindered base like NMM or 2,4,6-collidine (1.0 eq).[11]

    • Maintain the reaction temperature at 0°C for the initial 30 minutes and then allow it to slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis).

Step 3: Advanced Troubleshooting

If racemization persists despite optimizing the coupling protocol, consider the following:

  • Solvent Effects: The polarity of the solvent can influence the rate of racemization.[14] In some cases, a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM can be beneficial.[15]

  • In Situ Activation: Avoid long pre-activation times. Instead, add the coupling reagent to the mixture of the protected amino acid, amine component, and additive. This minimizes the lifetime of the highly reactive, racemization-prone intermediate.

Data Summary: Impact of Additives and Bases

The following table summarizes the relative effectiveness of different coupling conditions in suppressing racemization. The values are representative and can vary depending on the specific amino acid and reaction conditions.

Coupling ReagentAdditiveBaseRelative Racemization Level
DICNoneDIPEAHigh
DICHOBtDIPEAModerate
DICOxymaNMMLow
HATU(Internal)NMMVery Low
PyBOPNoneCollidineVery Low

Mechanistic Insight: The Role of Additives

Additives like HOBt and Oxyma play a crucial role in preventing racemization by intercepting the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with a carbodiimide. This forms an active ester (OBt or Oxyma ester) which is more stable and less prone to cyclizing to the oxazolone intermediate.

G cluster_0 Racemization Pathway cluster_1 Suppression Pathway Activated_AA Activated Amino Acid (e.g., O-Acylisourea) Oxazolone Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone Base-catalyzed cyclization Racemized_Product Racemized Peptide Oxazolone->Racemized_Product Amine Attack Active_Ester Active Ester (e.g., OBt/Oxyma Ester) Target_Peptide Target Peptide (Chirally Pure) Active_Ester->Target_Peptide Amine Attack Activated_AA_Main Activated Amino Acid Activated_AA_Main->Activated_AA No Additive Activated_AA_Main->Active_Ester With Additive Additive Additive (HOBt/Oxyma)

Caption: Mechanism of racemization suppression by additives.

By implementing these evidence-based strategies, you can significantly minimize the risk of racemization when coupling Boc-2-amino-8-nonenoic acid, ensuring the stereochemical purity and, ultimately, the biological efficacy of your synthetic peptides.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Kurosu, M., & Li, K. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(1), 80-89. Available from: [Link]

  • Nam, I., Lee, J. K., & Nam, H. G. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2313233121. Available from: [Link]

  • Ramli, N. S., & Yusof, M. S. M. (2021). Epimerisation in Peptide Synthesis. Pharmaceuticals, 14(11), 1162. Available from: [Link]

  • Cambridge Research Biochemicals. Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • Omizzolo. The Role of HOBt and HBTU in Peptide Coupling Reactions. Available from: [Link]

  • Nam, I., Lee, J. K., & Nam, H. G. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. bioRxiv. Available from: [Link]

  • Agilent. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Available from: [Link]

  • Ciarkowski, J., Chen, F. M., & Benoiton, N. L. (1991). Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media. Journal of computer-aided molecular design, 5(6), 585-597. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(4), 360-370. Available from: [Link]

  • Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, A.3F.1-A.3F.14. Available from: [Link]

  • Han, Y., & Albericio, F. (2014). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 20(2), 99-105. Available from: [Link]

  • Li, W., & Liu, L. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Chromatographia, 26(1), 193-196. Available from: [Link]

  • Conte, C., & Erra, E. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4983. Available from: [Link]

  • Luxembourg Bio Technologies. Coupling Reagents. Available from: [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Di-isopropyl-carbodiimide/1-hydroxy-7-azabenzotriazole System: A New, Highly Efficient Method for Peptide Segment Coupling. The Journal of Organic Chemistry, 64(1), 1-8. Available from: [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. (2024). Available from: [Link]

  • ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. (2025). Available from: [Link]

  • The Protein Society. Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (2025). Available from: [Link]

Sources

Solubility issues of hydrophobic Boc-amino acids in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrophobic Boc-Amino Acid Solubility in SPPS

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your synthesis has stalled, your coupling efficiency has dropped, or your reaction vessel looks cloudy.

In Boc-SPPS (tert-butyloxycarbonyl solid-phase peptide synthesis), "solubility" is a dual-front war:

  • The Monomer: Getting the protected amino acid itself into solution (often an issue with DCHA salts).

  • The Polymer: Keeping the growing peptide chain solvated on the resin (preventing

    
    -sheet aggregation).
    

Below is your troubleshooting framework. These protocols are designed to be self-validating—meaning the success of one step is the prerequisite for the next.

Module 1: The Source Material (Pre-Coupling)

Issue: “My Boc-amino acid (e.g., Boc-Ile-OH, Boc-Trp-OH) will not dissolve in DCM or DMF, or it forms a cloudy suspension.”

Diagnosis: You are likely working with a Dicyclohexylamine (DCHA) Salt .[1][2][3] Many hydrophobic Boc-amino acids are unstable as free acids at room temperature and are sold as DCHA salts to increase shelf life. You cannot use these directly in coupling. The amine counterion (DCHA) will compete with the amino group on the resin and interfere with activation.

Protocol: Conversion of DCHA Salts to Free Acids Prerequisite: Perform this immediately before synthesis.[4]

  • Suspend: Place the Boc-AA

    
     DCHA salt in Ethyl Acetate (EtOAc). Use ~10 mL per gram of salt.
    
  • Extract: Transfer to a separatory funnel. Wash with 0.5 N

    
      or 5% Citric Acid  (cold).
    
    • Why? Stronger mineral acids (HCl) can prematurely remove the Boc group. Weak acids protonate the DCHA, moving it to the aqueous layer.

  • Wash: Wash the organic layer (top) with brine (

    
    ) to remove trapped water.[1]
    
  • Dry: Filter over anhydrous

    
    .
    
  • Isolate: Evaporate the EtOAc. You will be left with a thick oil or foam (the Free Acid).

  • Validate: Dissolve this oil in your coupling solvent (DMF/NMP). It should dissolve instantly.

DCHA_Extraction Start Boc-AA DCHA Salt (Insoluble Solid) Suspend Suspend in EtOAc Start->Suspend Wash Wash with 0.5N KHSO4 (x3) Suspend->Wash PhaseSep Phase Separation: DCHA in Aqueous Boc-AA in Organic Wash->PhaseSep Dry Dry Organic Layer (MgSO4) PhaseSep->Dry Keep Organic Evap Evaporate Solvent Dry->Evap Finish Boc-AA Free Acid (Ready for Coupling) Evap->Finish

Figure 1: Workflow for converting shelf-stable Boc-AA DCHA salts into reactive free acids.

Module 2: The Solvent Environment

Issue: “The free acid is isolated, but the reaction mixture precipitates during coupling.”

Diagnosis: Solvation failure. Hydrophobic residues (Ile, Val, Phe, Leu) promote aggregation. While DCM (Dichloromethane) is excellent for swelling polystyrene resins, it is a poor solvent for dissolving polar aggregates.

Strategic Solvent Selection Table

SolventPolaritySwelling PowerRecommendation
DCM LowHigh (Polystyrene)Avoid for Coupling. Use only for washes or swelling. Poor solubility for activated esters.
DMF MediumGoodStandard. The baseline for Boc chemistry (especially in situ neutralization).
NMP HighGoodPreferred for Hydrophobics. Breaks aggregates better than DMF. Use for "difficult sequences."
DMSO Very HighLowAdditive Only. Use 10-20% in DMF/NMP. Warning: Oxidizes Met/Cys/Trp over time.

The "Magic Mixture" Protocol (For Extreme Cases): If standard NMP fails, utilize a chaotropic solvent system to disrupt hydrogen bonding.

  • Composition: DCM / DMF / NMP (1:1:1 ratio).

  • Application: Use this mixture for both the coupling reaction and the washing steps immediately following coupling.

Module 3: Disaggregating the Peptide Chain

Issue: “My Kaiser test is positive (incomplete coupling) despite using NMP and fresh reagents.”

Diagnosis: On-resin Aggregation (


-sheet formation).
As hydrophobic chains grow, they self-associate via inter-chain hydrogen bonds, expelling solvent and collapsing the resin beads. The reactive amine becomes sterically inaccessible.

The Solution: Chaotropic Salts (LiCl) Lithium salts are structure-breakers.[5] They disrupt the hydrogen bonding network of the peptide backbone, forcing the chains apart and allowing reagents to enter.

Protocol: LiCl-Mediated Coupling

  • Preparation: Prepare a 0.4M to 0.8M LiCl solution in DMF (or NMP).

    • Note: LiCl is hygroscopic. Dry it in an oven at 150°C for 2 hours before weighing if precise molarity is required, though standard reagent grade is usually sufficient for this purpose.

  • Pre-Wash: Wash the resin with the LiCl/DMF solution for 2 minutes prior to coupling.

  • Coupling: Dissolve your Boc-AA and coupling reagents (e.g., HATU) in the LiCl/DMF solution instead of pure DMF.

  • Wash: Immediately after coupling, wash with warm DMF to remove residual salts before the next deprotection.

Expert Insight: Do not use LiCl during the TFA deprotection step. It is unnecessary and can cause salt precipitation in the acid line.

Module 4: Activation & Troubleshooting Logic

The "In Situ" Neutralization Protocol (Kent Protocol) For hydrophobic Boc-AAs, the standard "neutralize, wash, then couple" method allows time for aggregates to form. The In Situ protocol neutralizes the amine at the exact moment the activated amino acid arrives.

  • Reagents: Boc-AA (0.2M excess) + HBTU/HATU + DIEA.

  • Mechanism: The high ionic strength of the simultaneous addition helps solvate the resin.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Coupling Efficiency (Hydrophobic Sequence) CheckSalt Is the Boc-AA a DCHA Salt? Start->CheckSalt Extract Perform Acid Extraction (See Module 1) CheckSalt->Extract Yes SolventCheck Current Solvent System? CheckSalt->SolventCheck No (Free Acid) Extract->SolventCheck SwitchNMP Switch to NMP SolventCheck->SwitchNMP DCM or DMF AddLiCl Add 0.8M LiCl to Coupling Mix (Chaotropic Disruption) SolventCheck->AddLiCl Already NMP SwitchNMP->AddLiCl Still Failing Activation Switch Activation: Use HATU/HOAt instead of HBTU AddLiCl->Activation Still Failing Heat Apply Heat (50°C) (Caution with Cys/His) Activation->Heat Still Failing Success Coupling Complete (Negative Kaiser Test) Heat->Success

Figure 2: Logical progression for troubleshooting hydrophobic coupling failures.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

  • Bachem Technical Guides. (2021). Conversion of a DCHA salt to the free acid. Bachem Knowledge Center. Link

  • Seaman, J. M. (2001). The use of lithium chloride as a solubility-improving additive in the solid-phase synthesis of hydrophobic peptides. Journal of Peptide Science. Link

  • Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma Technical Notes. Link

Sources

Minimizing side reactions during Boc removal of alkene amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions During Boc Removal of Alkene Amino Acids

Core Directive & Scientific Context

The Challenge: Removing the tert-butyloxycarbonyl (Boc) group typically requires strong acids (TFA or HCl).[1] However, alkene-containing amino acids (e.g., Allylglycine, Vinylglycine, Crotylglycine) act as nucleophiles. The liberated tert-butyl cation (


) is a potent electrophile that can attack the alkene 

-system, leading to irreversible alkylation (adding +56 Da mass) or polymerization. Furthermore, strong mineral acids (like HCl) can cause hydrochlorination across the double bond.

The Solution: To preserve the alkene integrity, you must intercept the


 cation faster than it can react with the alkene. This requires hydride-donor scavengers  (specifically silanes) or Lewis-acid mediated  protocols that avoid high concentrations of free protons.

Diagnostic & Mechanism (The "Why")

Visualizing the Competition: The following diagram illustrates the kinetic competition between your alkene substrate and the scavenger for the reactive carbocation.

Boc_Mechanism Boc_SM Boc-Protected Alkene AA Intermediate Reactive t-Butyl Cation (tBu+) Boc_SM->Intermediate Acidolysis (TFA) Product Desired Free Amine (Intact Alkene) Boc_SM->Product Deprotection Scavenger Silane Scavenger (TES/TIS) Intermediate->Scavenger Hydride Transfer (Fast Kinetics) Alkene_Side Alkene Side Chain (Internal Nucleophile) Intermediate->Alkene_Side Electrophilic Attack Isobutane Isobutane (Gas) (Inert/Volatile) Scavenger->Isobutane Byproduct t-Butylated Alkene (+56 Da Adduct) Alkene_Side->Byproduct

Caption: Kinetic competition during deprotection. Path Green (Scavenging) must be faster than Path Red (Alkylation) to prevent side products.

Experimental Protocols

Protocol A: The "Gold Standard" (TFA + Silane Scavenging)

Best for: Routine deprotection of allylglycine, homoallylglycine, and ring-closing metathesis (RCM) precursors.

The Logic: Triethylsilane (TES) is superior to water or thioanisole for alkenes because it acts as a hydride donor . It reduces the


 cation to isobutane (a gas), which bubbles out of the solution, permanently removing the electrophile.

Reagents:

  • Trifluoroacetic acid (TFA)[2][3][4][5]

  • Dichloromethane (DCM)[2][3][4][5][6]

  • Triethylsilane (TES) (Critical Scavenger)[2][4][6]

Step-by-Step:

  • Preparation: Dissolve the Boc-protected amino acid (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (TES) (5.0 – 10.0 equiv).[2]

    • Note: A large excess is required to ensure pseudo-first-order kinetics favoring scavenging.

  • Acidolysis: Cool to 0°C. Slowly add TFA to achieve a final ratio of DCM:TFA:TES (50:45:5) .

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC or LCMS.[2][4][5]

    • Time: Typically complete in 30–60 minutes.[5] Do not extend unnecessarily to avoid alkene isomerization.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA and silane byproducts.

Protocol B: The "Mild" Lewis Acid Method (TMSOTf)

Best for: Highly acid-sensitive alkenes (e.g., vinylglycine) or substrates prone to acid-catalyzed isomerization.

The Logic: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) cleaves Boc groups via a silylation mechanism rather than protonation. The presence of 2,6-lutidine buffers the solution, preventing the formation of strong protic acid species that cause double-bond migration.

Reagents:

  • TMSOTf[5][7][8][9]

  • 2,6-Lutidine[5][7][9]

  • DCM (Anhydrous)[5]

Step-by-Step:

  • Preparation: Dissolve substrate in anhydrous DCM under Nitrogen/Argon.

  • Buffering: Add 2,6-Lutidine (1.5 equiv). Cool to 0°C.[5][7]

  • Activation: Dropwise add TMSOTf (1.0 – 1.2 equiv).[5]

  • Reaction: Stir at 0°C for 30 minutes.

  • Quench: Quench with MeOH (excess) or saturated aqueous NaHCO₃.

  • Purification: Standard extraction or column chromatography.

Scavenger Selection Guide

Not all scavengers work for alkenes. Use this table to select the correct agent.

ScavengerMechanismSuitability for AlkenesNotes
Triethylsilane (TES) Hydride Donor (

)
Excellent Reduces

to isobutane.[2] Best choice.
Triisopropylsilane (TIS) Hydride Donor (

)
Good Similar to TES but sterically bulkier; slightly slower kinetics.
Water Nucleophile (

)
Poor Forms

, which is in equilibrium with

. Inefficient for alkenes.
Thioanisole Nucleophile (

)
Moderate Good for Met/Cys, but forms sulfonium salts. Can be messy.
1,2-Ethanedithiol (EDT) Nucleophile (

)
Avoid Malodorous; primarily for Trp/Cys protection, not alkene specific.

Troubleshooting & FAQs

Q1: I see a +56 Da mass shift in my LCMS. What happened? A: This is tert-butylation . The


 cation attacked your alkene.
  • Fix: Switch to Protocol A. Increase TES equivalents to 10-20x. Ensure your DCM is dry (water competes with TES).

Q2: I used HCl/Dioxane and see a +36/38 Da mass shift. A: This is Hydrochlorination . HCl added across the double bond (


).
  • Fix:Stop using HCl/Dioxane for alkene amino acids. The chloride ion is a nucleophile, and the proton activates the alkene. Use TFA/TES (Protocol A) or TMSOTf (Protocol B).

Q3: My terminal alkene moved to an internal position (Isomerization). A: Prolonged exposure to strong acid caused thermodynamic equilibration (e.g.,


-unsaturated to 

-unsaturated).
  • Fix: Reduce reaction time. Keep temperature at 0°C. Switch to Protocol B (TMSOTf/Lutidine) to avoid free protons.

Q4: Can I use catalytic hydrogenation to remove other groups (Cbz/Bn) in the presence of these alkenes? A: Generally, No . Standard Pd/C hydrogenation will reduce your alkene to an alkane.

  • Alternative: If you must remove Cbz/Bn, use chemical methods (e.g., Boron tribromide for simple ethers, though harsh) or selective transfer hydrogenation, but orthogonal protection (e.g., Fmoc/Boc) is safer for alkene retention.

References

  • Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992).[10] Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites.[10][11] Tetrahedron Letters, 33(37), 5441-5444.

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][3][11] International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[12] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[12] Journal of Peptide Research, 58(4), 338-341.[12] (Note: Cited here as a method to generally avoid for sensitive alkenes due to hydrochlorination risks).

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for TMSOTf protocols).

Sources

Technical Support Center: Optimization of Grubbs Catalyst Loading for Sterically Hindered Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Stapling" Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Stapling Paradox": You need to cyclize a peptide to stabilize its secondary structure (e.g., an alpha-helix), but that very structure (or the aggregation it causes) is preventing the cyclase from accessing the reactive alkenes.

For sterically hindered substrates—particularly those containing


-disubstituted amino acids like aminoisobutyric acid (Aib)  or N-methylated residues —standard RCM protocols often fail.[1] This guide moves beyond the standard "10 mol% in DCM" instruction to provide field-proven optimization strategies.

Module 1: Catalyst Selection & Loading Strategy

Core Directive: Match Kinetics to Steric Demand

The choice between Grubbs Generation II (G-II) and Hoveyda-Grubbs Generation II (HG-II) is not just about activity; it is about stability and initiation rate .[1]

  • Grubbs II (G-II): Fast initiation, but faster decomposition.[1] Best for "easy" RCM where the ring closes in <1 hour.

  • Hoveyda-Grubbs II (HG-II): Slower initiation, higher thermal stability.[1] Preferred for hindered peptides because the reaction often requires hours at elevated temperatures to overcome the steric barrier.

Protocol: The "Portion-wise Addition" Technique

Issue: Dumping 20 mol% catalyst at


 often leads to catalyst decomposition (formation of Ru-hydrides) before the difficult cyclization is complete.
Solution:  Maintain a steady-state concentration of active Ruthenium.[1]

Step-by-Step Workflow:

  • Calculate Total Load: Determine the total catalyst load required (typically 20–30 mol% for hindered staples).[1]

  • Split the Dose: Divide the catalyst into 3 equal portions (e.g., 10 mol% each).

  • Initial Charge: Add the first portion at

    
    .
    
  • Reaction Interval: Heat/Microwave for 1–2 hours.

  • TLC/LCMS Check: Verify the catalyst is still active (color usually changes from green/brown to black upon death).[1]

  • Subsequent Charges: Add the second portion. Repeat heating. Add the third portion only if conversion stalls.

Module 2: Overcoming Aggregation (The Hidden Variable)

The "Pseudodilution" & Chaotropic Salt Strategy

Steric hindrance is often compounded by peptide aggregation (beta-sheet formation), which sequesters the reactive alkenes.[1] Standard DCM (Dichloromethane) promotes aggregation.[1]

Optimization Matrix:

ParameterStandard ConditionOptimized for Hindered/Aggregated Peptides Why?
Solvent DCMDCE (Dichloroethane) or Toluene Allows higher reaction temperatures (80–110°C) to overcome activation energy barriers.[1]
Additive None0.4 M LiCl in DMF/DMA (added to DCM/DCE)Chaotropic Effect: LiCl disrupts hydrogen bond networks (beta-sheets), exposing the alkenes to the catalyst.
Heating RefluxMicrowave Irradiation Rapid dielectric heating provides the energy to momentarily break aggregates and drive the endothermic RCM.
Concentration 1–5 mM< 1 mM (High Dilution)Favors intramolecular cyclization (RCM) over intermolecular dimerization (oligomerization).[1][2]

Module 3: Visual Troubleshooting & Decision Logic

Workflow 1: Catalyst & Condition Decision Tree

Use this logic flow to determine your starting conditions based on peptide sequence difficulty.[1]

RCM_Decision_Tree Start Start: Analyze Peptide Sequence IsHindered Contains Aib, N-Me, or Bulky Side Chains? Start->IsHindered IsAggregating Is the linear precursor insoluble in DCM? IsHindered->IsAggregating Yes Standard Protocol A: Grubbs II (10 mol%) DCM, Reflux, 2 hrs IsHindered->Standard No Hindered Protocol B: Hoveyda-Grubbs II (20 mol%) DCE, 80°C, Portion-wise IsAggregating->Hindered No (Soluble) Aggregated Protocol C ( The 'LiCl' Method): HG-II (20-30 mol%) 10% DMF/DCM + 0.4M LiCl Microwave 100°C IsAggregating->Aggregated Yes (Gel/Precipitate)

Caption: Logic flow for selecting RCM conditions. Protocol C is critical for "difficult" sequences that aggregate.

Module 4: Troubleshooting Q&A (FAQs)

Q1: My reaction stalls at 40% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: You likely have product inhibition or ethylene stagnation .[1] Technical Insight: The RCM reaction releases ethylene gas. If ethylene remains dissolved in the solvent, the equilibrium shifts back toward the open diene. Furthermore, high concentrations of ethylene can decompose the Ruthenium active species. Corrective Action:

  • Sparge with Argon: Actively bubble Argon through the solution (not just over it) for 15 minutes before and during the reaction.

  • Open System: If using a reflux condenser, ensure it is vented to a bubbler to allow ethylene escape.[1]

  • Vacuum Cycling: Briefly apply a static vacuum (carefully!) to pull dissolved gas out, then refill with Argon.[1]

Q2: I see the product mass, but also a mass corresponding to [2M - 28]. What is this?

Diagnosis: This is the Dimer . Technical Insight: Instead of the ring closing (Intramolecular), one peptide molecule reacted with another (Intermolecular). Corrective Action:

  • Dilution: Your concentration is too high.[1] Dilute from 5 mM to 0.5 mM .[1]

  • Slow Addition: Do not add the peptide to the catalyst all at once. Dissolve the peptide in solvent and add it slowly (via syringe pump over 1 hour) to a solution containing the catalyst. This keeps the instantaneous concentration of unreacted peptide low, favoring ring closure.

Q3: How do I remove the Ruthenium after the reaction? It's toxic and colored.

Diagnosis: Ruthenium removal is a critical compliance step in drug development.[1] Protocol (The DMSO/Silica Method):

  • Quench: Add 50 equivalents of DMSO (relative to catalyst) to the reaction mixture.

  • Stir: Stir at room temperature for 12 hours. The DMSO coordinates to the Ru, creating a complex that binds to silica.

  • Filter: Pass the solution through a small pad of silica gel.

  • Result: The filtrate should be clear/colorless. The brown/black Ru stays on the silica. Alternative: Use commercially available scavengers like QuadraPure™ TU (thiourea scavenger).[1]

Module 5: Ruthenium Removal Workflow

Ru_Removal Crude Crude RCM Mixture (Contains Active Ru) Quench Add DMSO (50 eq) or Triphenylphosphine Oxide Crude->Quench Coordination Stir 12h (Forms Polar Complex) Quench->Coordination Filtration Filter through Silica Gel Pad Coordination->Filtration Pure Filtrate: < 50 ppm Ru Filtration->Pure

Caption: The DMSO/Silica protocol is a cost-effective method to reduce Ru contamination to <50ppm.[1]

References

  • Optimized RCM for Solid Phase Synthesis of Cyclic Peptides. Source: National Institutes of Health (NIH) / PMC.[1] Context: Discusses the superiority of HG-II and the impact of temperature (40°C vs 60°C) on degradation vs yield.

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Source: Biotage Application Notes.[1] Context: Details the use of microwave irradiation and dichloroethane (DCE) to drive RCM in difficult peptide sequences.

  • Scalable Methods for the Removal of Ruthenium Impurities. Source: ACS Publications (Organic Process Research & Development).[1] Context: The authoritative guide on using DMSO, imidazole, and other scavengers to remove Ru to pharma-compliant levels. [1]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTec Technical Guide.[1] Context: Explains the mechanism of aggregation (beta-sheets) and the use of chaotropic salts (LiCl, KSCN) to disrupt it.

  • Hoveyda–Grubbs Type Metathesis Catalyst Immobilized on Mesoporous Molecular Sieves. Source: Beilstein Journal of Organic Chemistry.[1] Context: Provides comparative data on the stability and leaching of HG-II vs G-II catalysts.

Sources

Technical Support Center: Scavenger Selection for Olefinic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical conflicts inherent in deprotecting olefinic peptides (e.g., stapled peptides, lipidated sequences, or RCM precursors).

Current Status: Operational Topic: TFA Cleavage & Deprotection of Olefin-Containing Peptides Ticket ID: OLEFIN-TFA-001

Executive Summary: The "Double Bond Dilemma"

Cleaving peptides containing olefins (alkenes) presents a unique chemical conflict. Standard cleavage cocktails (like Reagent K) rely heavily on thiols (EDT, DODT) to scavenge carbocations and prevent oxidation. However, under acidic conditions, these thiols can react with your olefin via thiol-ene addition , irreversibly modifying your peptide. Conversely, strong hydride donors like silanes (TIS) can, under specific conditions, reduce the double bond to a single bond.

The Goal: Select a scavenger system that neutralizes electrophilic carbocations (from protecting groups) without chemically altering the nucleophilic double bond of your peptide.

Mechanism of Failure

To troubleshoot, you must visualize the "battlefield" within your cleavage vessel. The TFA cleavage generates massive concentrations of electrophiles (carbocations). Your scavenger must react with these faster than your olefin does.

Visualization: The Competitive Landscape

The following diagram illustrates the kinetic competition between the Scavenger and the Olefin for the Carbocation, and the specific risk of Thiol-Ene side reactions.

G PG Protecting Group (tBu, Trt, Pbf) Cation Carbocation Species (Electrophile) PG->Cation TFA Cleavage TFA TFA Acidolysis TFA->PG Safe Scavenged Waste (Safe) Cation->Safe Trapped by Scavenger (DESIRED) Alkylated Alkylated Peptide (Impurity +Cation) Cation->Alkylated Attacks Olefin Scavenger Scavenger (Nucleophile) ThiolAdduct Thiol-Ene Adduct (Impurity +Scavenger) Scavenger->ThiolAdduct Thiol-Ene Reaction (If Scavenger = EDT/DODT) Olefin Peptide Olefin (Nucleophile) Olefin->Alkylated Olefin->ThiolAdduct

Figure 1: Kinetic competition during deprotection. Note the direct reaction path between Thiol Scavengers and the Peptide Olefin (Red Arrow), which must be avoided.

Scavenger Selection Matrix

Do not use "standard" cocktails blindly. Evaluate each component's compatibility with alkenes.

ScavengerRoleOlefin CompatibilityRisk ProfileRecommendation
TIS (Triisopropylsilane)Hydride donor; traps tBu/Trt cations.[1]High Low risk of alkene reduction (saturation) unless prolonged (>4h) or catalytic metals present.Primary Choice
Water Hydrolysis of Pbf; general nucleophile.High Neutral.[2] Essential for Arg(Pbf) removal.[3]Mandatory
EDT (Ethanedithiol)Prevents Met/Cys oxidation; traps tBu.[1][4]Critical Failure High Risk. Reacts with alkenes (pseudo-thiol-ene) to form stable thioether adducts.AVOID
DODT Less odorous thiol substitute.[4][5][6]Low Similar mechanism to EDT; high risk of addition to double bond.AVOID
Phenol Traps cations; protects Tyr/Trp.[4]Moderate Generally safe, but difficult to remove. Can occasionally alkylate if cations are abundant.Use sparingly
Thioanisole Accelerates Pbf removal; protects Met.Moderate/Low Less reactive than EDT, but can still participate in alkylation or addition reactions.Secondary Choice (Only if Met present)

Decision Workflow: Selecting Your Cocktail

Use this logic tree to determine the exact cocktail formulation.

DecisionTree Start Analyze Peptide Sequence HasMet Contains Met or Cys? Start->HasMet NoMet No HasMet->NoMet Safe YesMet Yes HasMet->YesMet Conflict CocktailA PROTOCOL A: 'Olefin-Safe Standard' 95% TFA / 2.5% TIS / 2.5% H2O NoMet->CocktailA IsStapled Is Olefin Sterically Accessible? YesMet->IsStapled YesAccess Yes (e.g., Linear Allyl) IsStapled->YesAccess NoAccess No (e.g., Formed Staple) IsStapled->NoAccess CocktailB PROTOCOL B: 'The Compromise' 95% TFA / 2.5% TIS / 2.5% H2O (Accept Met Oxidation Risk) YesAccess->CocktailB PostWork Required Step: Post-Cleavage Reduction (NH4I/DMS) to fix Met(O) CocktailB->PostWork CocktailC PROTOCOL C: 'Modified Reagent K' TFA / Phenol / H2O / Thioanisole / TIS (NO EDT/DODT) NoAccess->CocktailC

Figure 2: Workflow for selecting cleavage cocktails based on amino acid composition and olefin accessibility.

Validated Protocols

Protocol A: The Olefin-Safe Standard (Recommended)

Best for: Peptides containing Allyl, Alloc, or Stapled precursors without Methionine/Cysteine.

  • Preparation: Chill all reagents to 4°C.

  • Cocktail: Mix TFA (95%) , TIS (2.5%) , and Water (2.5%) .

    • Note: If Pbf-Arginines are present, increase Water to 5% and reduce TFA to 92.5% to aid hydrolysis.

  • Execution: Add 10-20 mL cocktail per gram of resin. Shake at Room Temperature (RT) for 2 hours.

  • Rationale: TIS is a bulky silane that effectively traps tBu and Trt cations without reacting with the olefin. Water ensures Pbf removal. Absence of thiols guarantees no thiol-ene side reactions.

Protocol B: The "Met-Compromise" (Met/Cys Present)

Best for: Olefinic peptides that also contain Methionine.

  • The Problem: You cannot use EDT (thiol) to protect Met because it will attack the olefin.

  • The Strategy: Allow Methionine to oxidize to Methionine Sulfoxide [Met(O)] during cleavage, then reduce it back to Met in a separate step.[7]

  • Cocktail: Use Protocol A (TFA/TIS/H2O).

  • Post-Cleavage Reduction:

    • Dissolve crude peptide in TFA.

    • Add Ammonium Iodide (NH4I) (10-20 eq) and Dimethyl Sulfide (DMS) (10-20 eq).

    • Stir for 30 mins at 0°C.

    • Quench by precipitation in ether.[6]

  • Rationale: This bypasses the need for scavengers during the high-energy cleavage phase, separating the deprotection and reduction steps to ensure olefin integrity.

Troubleshooting Guide (FAQs)

Q1: My Mass Spec shows a +2 Da shift on the main peak.

  • Diagnosis: Saturation. The double bond has been reduced to a single bond.

  • Cause: While TIS is generally safe, it is a hydride donor. If the cleavage time was excessive (>4 hours) or if the reaction heated up, TIS can reduce the alkene.

  • Solution:

    • Reduce cleavage time to the minimum required (check Pbf removal).

    • Ensure the cocktail is cold (4°C) upon addition.

    • Switch scavenger to TES (Triethylsilane) , which is sometimes less aggressive than TIS, though TIS is usually preferred for steric bulk.

Q2: I see a +94 Da (or +120 Da) adduct.

  • Diagnosis: Thiol-ene Adduct. (+94 Da corresponds to EDT addition).

  • Cause: You likely used Reagent K or a cocktail containing EDT/DODT. The thiol radical attacked the double bond.

  • Solution: Discard the batch. Thiol-ene bonds are stable thioethers and cannot be easily reversed without destroying the peptide. Switch to Protocol A (Thiol-free) for the next synthesis.

Q3: I see multiple +56 Da / +106 Da adducts.

  • Diagnosis: Alkylation. (+56 is tBu, +106 is Pbf-related).

  • Cause: Insufficient scavenging capacity. The carbocations overwhelmed the TIS/Water.

  • Solution:

    • Increase the volume of cocktail (dilution effect).

    • Increase TIS concentration to 5%.

    • Add 1,3-Dimethoxybenzene (DMB) as a non-thiol scavenger to boost trapping efficiency.

  • Diagnosis: Expected outcome when omitting thiols.

  • Solution: Perform the Post-Cleavage Reduction (Protocol B) using NH4I/DMS. This is a standard procedure and is preferable to risking the olefin with EDT.

References

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Definitive text on scavenger selection and side reactions).
  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link (Discusses Pbf removal and scavenger tuning).

  • Kim, Y. W., et al. (2010). "Synthesis of all-hydrocarbon stapled alpha-helical peptides by ring-closing olefin metathesis." Nature Protocols, 6(6), 761–771. Link (Establishes the standard of avoiding thiols in stapled peptide cleavage).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][7][8][9] Chemical Reviews, 109(6), 2455-2504. Link (Detailed mechanisms of carbocation generation and trapping).

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled Peptides for Intracellular Drug Targets." Methods in Enzymology, 503, 3-33. Link (Highlights the sensitivity of the olefin staple during acidic cleavage).

Sources

Troubleshooting aggregation in synthesis of long-chain alkene peptides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Aggregation & Hydrophobic Collapse in SPPS Ticket ID: #AGG-0042-ALK Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Hydrophobic Collapse

Synthesizing peptides containing long-chain alkene amino acids (often used for hydrocarbon stapling or lipid modification) presents a unique dual challenge: steric hindrance from


-disubstituted centers and hydrophobic collapse  driven by the aliphatic side chains.

When these hydrophobic chains interact, they expel solvent from the resin matrix, causing the peptide chains to aggregate into stable


-sheet-like structures. This "hydrophobic collapse" prevents the entry of activated amino acids and deprotection reagents, leading to deletion sequences (missing residues) and low crude purity.

This guide provides a self-validating, modular approach to breaking these aggregates and restoring synthetic efficiency.

Module 1: The Solid Support (Resin Selection)

The Issue: Standard Polystyrene (PS) resins are hydrophobic.[1] When synthesizing alkene-rich sequences, the resin and peptide interact too strongly, exacerbating aggregation.

The Solution: Switch to a PEG-based resin (ChemMatrix®) and lower the loading.

Why it works (Mechanistic Insight)

Polyethylene Glycol (PEG) is amphiphilic. It solvates both the backbone and the hydrophobic side chains, maintaining a "gel-like" state that physically distances peptide chains from one another.

Protocol: Resin Transition
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Resin Type Polystyrene (1% DVB)ChemMatrix® (100% PEG)
Loading 0.6 – 0.8 mmol/g0.15 – 0.25 mmol/g
Swelling Solvent DCM (Dichloromethane)DMF or NMP (High swelling in polar solvents)

Critical Check: Calculate the "Swelling Volume" of your resin. ChemMatrix swells 2-3x more than PS. Ensure your reaction vessel (RV) volume is sufficient to allow vortexing without spilling.

Module 2: The Solvent Environment ("Magic Mixtures")

The Issue: DMF is the standard SPPS solvent, but it fails to disrupt strong inter-chain hydrogen bonds in aggregated peptides.

The Solution: Disrupt the secondary structure using chaotropic salts and high-dielectric solvents.

The "Magic Mixture" Protocol

For coupling steps where aggregation is suspected (usually after the 6th-8th residue or near hydrophobic alkene clusters):

  • Solvent Swap: Replace DMF with NMP (N-methyl-2-pyrrolidone) .[2][3] NMP has a higher dielectric constant and better solubilizes hydrophobic aggregates.

  • Chaotropic Wash: Before coupling, wash the resin with 0.1 M LiCl in DMF or Pseudomonas-grade 0.8 M NaClO₄ in DMF .

    • Mechanism:[4][5][6][7] Lithium ions coordinate with the peptide backbone amides, disrupting the hydrogen bonding network responsible for

      
      -sheet formation [1].
      
  • The "Magic Mixture" (for extreme cases):

    • DCM / DMF / NMP (1:1:1)[2][3][4]

    • 1% Triton X-100 (detergent)[2][4]

    • 2M Ethylene Carbonate (hydrogen bond disruptor) [2]

Module 3: Chemical Tools (Backbone Modification)

The Issue: Even with good solvents, the thermodynamic drive to aggregate can be overwhelming. The Solution: Physically block the hydrogen bond donors using Pseudoproline Dipeptides or Dmb/Hmb protection .[8]

Pseudoproline Dipeptides

These are the "gold standard" for breaking aggregation. They consist of a Serine or Threonine residue locked in an oxazolidine ring.[3][9]

  • Mechanism: The ring structure locks the peptide backbone into a cis-conformation, creating a "kink" that physically prevents the formation of the extended

    
    -sheets required for aggregation [3].[5]
    
  • Placement: Insert a Pseudoproline (e.g., Fmoc-Ala-Ser(psiMe,Me)-OH) every 5-6 residues, or immediately preceding the hydrophobic alkene block.

Visualization: The "Kink" Mechanism

PseudoprolineMechanism Standard Standard Peptide Chain (Flexible) Aggregation Hydrophobic Collapse (Beta-Sheet Formation) Standard->Aggregation Hydrophobic Side Chains PseudoPro Pseudoproline Insertion (Oxazolidine Ring) Standard->PseudoPro Chemical Modification Kink Backbone 'Kink' (Cis-Amide Induction) PseudoPro->Kink Locks Conformation Kink->Aggregation PREVENTS Solvation Restored Solvation (Accessible N-Terminus) Kink->Solvation Enables Coupling

Caption: Pseudoprolines introduce a structural "kink" that mechanically disrupts the inter-chain hydrogen bonding network, preventing aggregation.[2][3][5]

Module 4: Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose and treat synthesis failures.

TroubleshootingTree Start Symptom: Incomplete Coupling / Deletion Sequences Check1 Is the sequence >15 AA or hydrophobic? Start->Check1 ResinCheck Current Resin? Check1->ResinCheck Yes SwitchResin Action: Switch to ChemMatrix Loading < 0.2 mmol/g ResinCheck->SwitchResin Polystyrene SolventCheck Solvent System? ResinCheck->SolventCheck PEG/ChemMatrix SwitchSolvent Action: Use NMP or Magic Mixture SolventCheck->SwitchSolvent DMF only HeatCheck Coupling Temp? SolventCheck->HeatCheck Using NMP Microwave Action: Microwave Coupling (75°C for 5 min) HeatCheck->Microwave Room Temp ChemMod Action: Insert Pseudoproline or Dmb-Dipeptide HeatCheck->ChemMod Already Heated

Caption: Step-by-step decision matrix for escalating troubleshooting measures in hydrophobic peptide synthesis.

Frequently Asked Questions (FAQ)

Q1: My Kaiser test is negative (indicating complete coupling), but mass spec shows a deletion of the alkene amino acid. Why? A: This is a classic "False Negative." In aggregated systems, the N-terminus is buried inside the hydrophobic core. The ninhydrin reagent (Kaiser test) cannot physically reach the amine to react, so it stays yellow/clear, falsely indicating no free amines.

  • Fix: Use the Chloranil Test (more sensitive for secondary amines and aggregates) or perform a micro-cleavage (cleave a few beads and run HPLC/MS) to verify coupling status [4].

Q2: I am synthesizing a stapled peptide. The alkene amino acids (e.g.,


) are extremely hard to couple. Is this just aggregation? 
A:  It is a combination of aggregation and steric hindrance . These non-natural amino acids are 

-disubstituted (no alpha proton).
  • Protocol Adjustment:

    • Use HATU/HOAt instead of HBTU/HOBt.

    • Perform Double Coupling (2 x 1 hour).

    • Use Microwave irradiation at 75°C (unless Cys/His are present, then limit to 50°C to avoid racemization) [5].

Q3: Can I use "Magic Mixture" for the entire synthesis? A: Technically yes, but it is expensive and difficult to handle (viscous). It is best used only for the "difficult patches" (usually the hydrophobic alkene regions) and then switching back to DMF/NMP for the easier parts of the sequence.

Q4: How do I remove the Pseudoproline after synthesis? A: You don't need a separate step. Pseudoprolines are acid-labile. They automatically convert back to the native Serine or Threonine residue during the final TFA cleavage step (95% TFA cleavage cocktail) [3].

References

  • Seebach, D., et al. (1996). Lithium Salts as Additives in Peptide Synthesis. Helv. Chim. Acta.

  • Zhang, L., et al. (2014). The "Magic Mixture" for the Synthesis of Difficult Peptides. Journal of Peptide Science.

  • Mutter, M., et al. (1995). Pseudoprolines: A New Concept for the Synthesis of Difficult Sequences. Journal of the American Chemical Society.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Verdine, G. L., & Walensky, L. D. (2007). The Emerging Concept of Hydrocarbon-Stapled Peptides. Clinical Cancer Research.

Sources

Technical Support Center: Purification of Dicyclohexylamine (DCHA) Salts of Boc-2-amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Handling of Boc-2-amino-8-nonenoic acid DCHA Salt Document ID: TS-BOC-NON-001 Last Updated: February 26, 2026 Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Boc-2-amino-8-nonenoic acid is a critical non-proteinogenic amino acid intermediate, widely utilized in the synthesis of macrocyclic Hepatitis C virus (HCV) protease inhibitors (e.g., Simeprevir, Danoprevir) via Ring-Closing Metathesis (RCM).[1]

The Challenge: The free acid form of this compound is typically a viscous oil or a low-melting solid that is difficult to purify by standard chromatography on a large scale. It often contains regioisomers, unreacted starting materials, and enantiomeric impurities.[1]

The Solution: Formation of the Dicyclohexylamine (DCHA) salt converts the oily acid into a stable, crystalline solid.[2][1] This allows for:

  • Purification by Crystallization: Efficient removal of impurities and diastereomers.[1]

  • Enantiomeric Enrichment: Upgrading the enantiomeric excess (ee) of the (S)-isomer.[1]

  • Long-term Storage: Enhanced stability against oxidation of the terminal alkene.

Core Protocols

Protocol A: Salt Formation & Crystallization

Use this protocol to convert the crude oily free acid into the crystalline DCHA salt.[1]

ParameterSpecification
Primary Solvent Ethyl Acetate (EtOAc) or Diethyl Ether
Anti-Solvent n-Hexane or n-Heptane
Stoichiometry 1.0 to 1.1 equivalents of DCHA relative to the free acid
Temperature Dissolution at 40°C; Crystallization at 0°C to -5°C

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Boc-2-amino-8-nonenoic acid (free acid oil) in Ethyl Acetate (3–5 volumes relative to weight).

  • Addition: Cool the solution to 15–20°C. Add Dicyclohexylamine (DCHA) dropwise over 20 minutes. Note: The reaction is exothermic; control temperature to prevent degradation.

  • Nucleation: Stir the mixture. If precipitation does not occur spontaneously within 30 minutes, add seed crystals of the pure salt.

  • Anti-Solvent Addition: Slowly add n-Hexane (2–3 volumes) to the stirred mixture to drive precipitation.

  • Aging: Cool the slurry to 0–5°C and stir for 2–4 hours to maximize yield.

  • Filtration: Filter the white solid. Wash the cake with cold 1:1 EtOAc/Hexane.

  • Drying: Dry under vacuum at 40°C.

Protocol B: Salt Breaking (Recovery of Free Acid)

Use this protocol to release the active free acid for subsequent coupling reactions.[1]

Critical Warning: Do NOT use strong acids (HCl, H2SO4) or heat, as this will cleave the acid-labile Boc protecting group.[1]

Step-by-Step Methodology:

  • Suspension: Suspend the purified DCHA salt in Ethyl Acetate or Methyl tert-butyl ether (MTBE).

  • Acidification: Add cold 5% or 10% Aqueous Citric Acid or 0.5M Potassium Bisulfate (KHSO4) .

    • Target pH: The aqueous layer must be pH 2–3.[2][3][4][1]

  • Partitioning: Shake vigorously until the solid dissolves completely. The DCHA will remain in the aqueous layer as the ammonium salt; the Boc-amino acid will partition into the organic layer.[1]

  • Separation: Separate the layers. Wash the organic layer twice with water and once with brine.

  • Isolation: Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo to yield the pure free acid oil.[1]

Visual Workflows

Workflow 1: Purification Logic

This diagram illustrates the decision-making process for purifying the crude material.

PurificationWorkflow Start Crude Boc-2-amino-8-nonenoic acid (Oil) Dissolve Dissolve in EtOAc Start->Dissolve AddDCHA Add 1.0 eq DCHA Dissolve->AddDCHA CheckState Precipitate Forms? AddDCHA->CheckState Crystallize Cool to 0°C & Filter CheckState->Crystallize Yes OilOut Problem: 'Oiling Out' CheckState->OilOut No (Oils out) PureSalt Pure DCHA Salt Crystallize->PureSalt Remedy1 Re-heat to dissolve OilOut->Remedy1 Remedy2 Add Seed Crystals Remedy1->Remedy2 Remedy3 Add Hexane slowly Remedy2->Remedy3 Remedy3->CheckState Recryst Recrystallize (EtOAc/Hexane) Recryst->PureSalt PureSalt->Recryst If ee < 98%

Caption: Logical workflow for converting crude oil to pure crystalline salt, including loops for troubleshooting oiling-out issues.

Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon adding DCHA or cooling, the mixture separates into two liquid layers instead of forming a solid precipitate.

  • Cause: The solution is likely too concentrated, the temperature dropped too fast, or the solvent system is too polar/non-polar imbalance.[1]

  • Solution:

    • Re-heat the mixture until it becomes a single clear phase.

    • Add Seed Crystals: This is the most effective remedy.[1] Add a small amount of pure salt at the cloud point.

    • Adjust Solvent: Add a small amount of the "good" solvent (EtOAc) to redissolve the oil, then add the anti-solvent (Hexane) very slowly with vigorous stirring.[2][1]

Issue 2: Low Enantiomeric Excess (ee)

Symptom: The isolated salt has an ee% lower than required (e.g., <98%).[1]

  • Cause: Rapid precipitation trapped the unwanted enantiomer.[1]

  • Solution: Perform a Recrystallization .[2][5][6][1][7]

    • Dissolve the salt in hot EtOAc (minimum volume).

    • Allow to cool slowly to room temperature.[2]

    • Add Hexane dropwise until turbid.[2]

    • Cool to 4°C overnight.[1] This fractional crystallization significantly upgrades optical purity.[1]

Issue 3: Loss of Boc Group

Symptom: NMR shows loss of the tert-butyl singlet (~1.4 ppm) or appearance of free amine.

  • Cause: Acid used during the "Salt Breaking" step was too strong or the contact time was too long.[1]

  • Solution: Switch to 5% Citric Acid or KHSO4 . Never use HCl, even dilute, unless strictly temperature-controlled (0°C) and rapid.[1] Ensure the organic layer is neutralized immediately with a brine/water wash.[1]

Issue 4: Low Yield

Symptom: Yield of the salt is <70%.

  • Cause: The salt is too soluble in the mother liquor (too much EtOAc).[1]

  • Solution:

    • Concentrate the mother liquor.[1]

    • Add more anti-solvent (Hexane).[1]

    • Cool to lower temperatures (-10°C).

    • Note: Second crops may have lower purity and should be recrystallized.[1]

References

  • BenchChem. (2025).[2][1] Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Retrieved from [1]

  • Sigma-Aldrich. (n.d.). BOC-ON Technical Bulletin: Preparation of DCHA Salts. Retrieved from [1]

  • Google Patents. (2006).[1] CN1793110A - Process for preparing Boc protected amino acid.[3][8][9] Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: NMR Characterization of Terminal Alkene in Boc-2-amino-8-nonenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and characterization protocol for Boc-2-amino-8-nonenoic acid , a critical building block for Ring-Closing Metathesis (RCM) and peptide stapling.

Executive Summary & Strategic Importance

Boc-2-amino-8-nonenoic acid (CAS: 1058705-94-4) is a non-proteinogenic amino acid featuring a distal terminal alkene. Unlike shorter analogues such as Boc-Allylglycine or Boc-Pentenylglycine , the 9-carbon chain length of this compound places the reactive olefin far from the peptide backbone (


-carbon), reducing steric interference during olefin metathesis.

However, this structural advantage introduces a characterization challenge: the long aliphatic tether (


 to 

) creates a "methylene envelope" in

H NMR that can obscure impurities or isomerization products. This guide compares the spectral performance of this compound against shorter alternatives and outlines a self-validating NMR protocol to ensure building block integrity.

Structural Analysis & Theoretical NMR Profile

The integrity of the terminal alkene is the primary quality attribute. Isomerization to an internal alkene (e.g., during synthesis or storage) renders the compound inactive for terminal-selective metathesis catalysts.

Predicted Chemical Shift Logic

The molecule consists of four distinct magnetic environments:

  • The Reporter (Terminal Alkene): The vinyl group (-CH=CH

    
    ) at C8/C9.
    
  • The Anchor (

    
    -Center):  The chiral center at C2, protected by Boc.
    
  • The Tether (Aliphatic Chain): Methylenes C3 through C7.[1]

  • The Shield (Boc Group): The tert-butyl singlet.

Comparative Spectral Data (Simulated vs. Analogues)
FeatureBoc-2-amino-8-nonenoic acid (Target)Boc-Allylglycine (Alternative)Diagnostic Note
Alkene Position Distal (C8=C9)Proximal (C3=C4)Distal alkene is magnetically isolated; Proximal is affected by chiral center.
Olefinic CH (

)

5.75 - 5.85 ppm (ddt)

5.70 - 5.85 ppm (m)
Target shows cleaner multiplet due to free rotation.
Terminal CH

(

)

4.90 - 5.05 ppm (dd)

5.10 - 5.20 ppm (dd)
Critical region for quantifying isomerization (look for internal alkene doublets at ~5.4 ppm).
Allylic CH


2.05 ppm (q,

)

2.55 ppm (t,

)
Key Differentiator: Allylic signal in target is upfield and distinct from

-protons.[1]

-Proton (

)

4.25 ppm (m)

4.40 ppm (m)
Overlap with solvent satellites is common in CDCl

.

Comparative Analysis: Solvent System Selection

The choice of solvent drastically alters the resolution of the critical alkene signals.

Chloroform-d (CDCl )
  • Pros: Excellent solubility; sharp Boc singlet (

    
     1.44).[1]
    
  • Cons: The carbamate NH proton is often broad or invisible due to exchange, preventing

    
     measurement. The residual water peak (~1.56 ppm) often overlaps with the aliphatic chain (
    
    
    
    -
    
    
    ).
  • Verdict: Use for routine purity checks of the alkene.

Dimethyl Sulfoxide-d (DMSO-d )
  • Pros: The NH proton appears as a sharp doublet (~7.0 ppm), allowing confirmation of racemization-free synthesis via coupling constants. The alkene signals are often better separated from the methylene envelope.

  • Cons: High viscosity broadens line widths slightly. Residual water (3.33 ppm) and DMSO (2.50 ppm) can obscure the allylic protons if not dry.

  • Verdict: Mandatory for full structural characterization and diastereomeric purity assessment.

Experimental Protocol: Self-Validating Characterization

This protocol ensures that the terminal alkene is intact and the chain length is correct.

Workflow Diagram

NMR_Workflow Start Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) Acquire1H Acquire 1H NMR (16 scans, d1=5s) Start->Acquire1H CheckAlkene Check Alkene Region (4.9 - 5.9 ppm) Acquire1H->CheckAlkene Decision Integrals Correct? (1H : 2H ratio) CheckAlkene->Decision Pass Confirm Chain Length (Allylic H7 @ 2.0 ppm) Decision->Pass Yes Fail Suspect Isomerization or Polymerization Decision->Fail No COSY Run 2D COSY Trace connectivity H8 -> H7 -> H6 Pass->COSY Final Release for Synthesis COSY->Final

Caption: Figure 1. Step-by-step NMR validation workflow for Boc-2-amino-8-nonenoic acid.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 10–15 mg of the amino acid.

  • Dissolve in 0.6 mL of DMSO-d

    
      (99.9% D). Note: DMSO is preferred over CDCl
    
    
    
    to visualize the NH doublet and avoid overlap of the allylic protons with the water peak.
  • Filter through a cotton plug if any turbidity is observed (polymerization indicator).

Step 2: Acquisition Parameters (600 MHz equivalent)

  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (d1): Set to 5.0 seconds . The terminal alkene protons have longer

    
     relaxation times (2-3s) than the bulk aliphatics. Short delays will under-integrate the vinyl group, leading to false purity failures.
    
  • Scans: 16 to 32.

Step 3: Data Processing & Integration Logic

  • Reference: Calibrate DMSO residual peak to 2.50 ppm.

  • Normalization: Integrate the Boc singlet (approx 1.38 ppm) and calibrate to 9.00 .

  • Validation Checkpoints:

    • Region A (5.7–5.9 ppm): Must integrate to 1.0 (H-8, internal vinyl).[1] Pattern: ddt (

      
       Hz).
      
    • Region B (4.9–5.1 ppm): Must integrate to 2.0 (H-9, terminal vinyl). Pattern: Two distinct doublets (cis/trans).

    • Region C (1.9–2.1 ppm): Must integrate to 2.0 (H-7, allylic methylene).[1] Crucial check: If this integral is low or the shift is moved, the double bond has migrated inward.[1]

Advanced Validation: 2D COSY

For "Comparison Guide" standards, a 1D spectrum is insufficient due to the methylene envelope (


 to 

).[1]
  • Protocol: Run a magnitude-mode COSY.

  • Diagnostic Cross-peak: Look for the correlation between the alkene proton at ~5.8 ppm and the allylic quartet at ~2.0 ppm.

  • Negative Control: There should be NO correlation between the

    
    -proton (~4.0 ppm) and the alkene region. If observed, the chain is short (Allylglycine contamination) or folded.
    

Troubleshooting & Common Pitfalls

ObservationRoot CauseCorrective Action
Alkene Integral < 2.0

Saturation
Increase relaxation delay (d1) to >5s.
Extra Doublet @ 1.6 ppm IsomerizationCheck for internal alkene (methyl group formation). Reject batch.
Broad NH Peak Acidic ImpurityAdd trace K

CO

or switch to DMSO-d

.[1]
H-7 Allylic Signal Missing Water SuppressionDo not use presaturation water suppression; it may bleach the signal near 2.0-2.5 ppm.

References

  • PubChem. 8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-.[2] National Library of Medicine. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem., 62(21), 7512–7515.[1] (Standard for solvent referencing).[1][3]

  • Hoveyda, A. H., & Zhugralin, A. R. (2007). The Remarkable Metal-catalysed Olefin Metathesis Reactions. Nature, 450, 243–251.[1] (Context for terminal alkene reactivity).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence parameters).

Sources

Chiral HPLC methods for enantiomeric purity of Boc-non-8-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Chiral HPLC methods for determining the enantiomeric purity of Boc-non-8-enoic acid (specifically (S)-2-((tert-butoxycarbonyl)amino)non-8-enoic acid). This molecule is a critical non-proteinogenic amino acid intermediate used in the synthesis of HCV NS3/4A protease inhibitors (e.g., Simeprevir derivatives) and stapled peptides.

Executive Summary: The Separation Challenge

Boc-non-8-enoic acid possesses a single chiral center at the


-position and a terminal alkene side chain. The primary analytical challenge lies in resolving the enantiomers while maintaining the integrity of the acid-labile Boc group and preventing on-column reaction of the terminal olefin.
  • Primary Recommendation (Gold Standard): Normal Phase (NP) HPLC using Amylose-based Coated Polysaccharides (e.g., Chiralpak AD-H) . This method offers the highest selectivity (

    
    ) and resolution (
    
    
    
    ) for N-protected amino acids.
  • Secondary Recommendation (LC-MS Compatible): Reversed Phase (RP) HPLC using Macrocyclic Glycopeptides (e.g., Chirobiotic T) or Immobilized Polysaccharides (e.g., Chiralpak IC-3) . Best for trace impurity analysis where Mass Spectrometry detection is required.

Methodology Comparison

The following table contrasts the three dominant methodologies for this specific separation.

FeatureMethod A: Coated Polysaccharide (NP) Method B: Immobilized Polysaccharide (RP) Method C: Macrocyclic Glycopeptide (RP)
Column Type Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate))Chirobiotic T (Teicoplanin bonded)
Mode Normal PhaseReversed PhaseReversed Phase / Polar Organic
Mobile Phase Hexane / IPA / TFAAcetonitrile / Water / H3PO4Methanol / Water / NH4OAc
Selectivity (

)
High (> 1.5) Moderate (1.2 - 1.[1]4)Moderate (1.2 - 1.5)
Resolution (

)
Excellent (> 3.0) Good (> 1.5)Good (> 1.5)
Solubility High (in Mobile Phase)HighModerate
MS Compatibility Poor (High hydrocarbon load)Excellent Excellent
Cost ModerateHighHigh
Best For Routine QC & Prep Purification Trace Analysis & Green Chemistry Complex Matrices (Biologicals)

Detailed Experimental Protocols

Protocol A: The Industry Standard (Normal Phase)

This method utilizes the hydrogen bonding and steric interactions of the amylose carbamate selector. The addition of Trifluoroacetic Acid (TFA) is mandatory to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : TFA (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (weak, but useful if impurities are aromatic)

  • Sample Diluent: Mobile Phase (without TFA if stability is a concern, but usually stable)

  • Expected Retention:

    • (R)-Enantiomer: ~8-10 min

    • (S)-Enantiomer: ~12-15 min (Elution order may reverse depending on specific column lot; verify with standards)

Expert Insight: If peak tailing occurs, increase TFA to 0.15% or switch to Ethanol as the modifier (Hexane:EtOH:TFA 90:10:0.1) to alter solvation of the stationary phase.

Protocol B: The LC-MS Compatible Method (Reversed Phase)

For pharmacokinetic studies or trace impurity analysis where UV sensitivity is insufficient, this method allows for electrospray ionization (ESI).

  • Column: Astec Chirobiotic T (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase: Methanol : 20 mM Ammonium Acetate (pH 4.5) (60 : 40 v/v)

  • Flow Rate: 0.8 mL/min[3]

  • Temperature: 20°C (Lower temperature often enhances enantioselectivity on glycopeptides)

  • Detection: ESI-MS (Negative Mode) monitoring [M-H]⁻ (

    
     ~270.3)
    
  • Mechanism: Inclusion complexation and hydrogen bonding within the Teicoplanin pocket.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate method based on sample stage and requirements.

ChiralMethodSelection Start Sample: Boc-non-8-enoic acid Goal Define Analytical Goal Start->Goal QC Routine Purity / QC (>98% ee required) Goal->QC Batch Release Trace Trace Impurity / PK (<0.1% detection) Goal->Trace Biological Matrix Prep Preparative Isolation Goal->Prep Purification MethodA METHOD A: Normal Phase Chiralpak AD-H Hex/IPA/TFA QC->MethodA MethodB METHOD B: Reversed Phase Chiralpak IC-3 / Chirobiotic T MeOH/Buffer Trace->MethodB Prep->MethodA ResultA High Resolution (Rs > 3) Robust & Simple MethodA->ResultA ResultB MS Compatible High Sensitivity MethodB->ResultB

Caption: Decision tree for selecting Chiral HPLC methods based on analytical requirements (QC vs. Trace Analysis).

Critical Analysis of Alternatives

Why not Whelk-O 1?

The Whelk-O 1 (Pirkle-type) column is excellent for aromatic compounds due to


-

interactions. However, Boc-non-8-enoic acid lacks a strong aromatic

-system (only the carbonyls and the weak alkene). While separation is possible, it often requires specific derivatization (e.g., to an anilide) to introduce a

-donor/acceptor, adding a step to the workflow.
Why not Derivatization (Marfey's Reagent)?

Pre-column derivatization with Marfey's reagent (FDAA) converts enantiomers to diastereomers, separable on standard C18 columns.

  • Pros: Cheap columns, high sensitivity.

  • Cons: Requires chemical modification (hydrolysis of Boc, then reaction), which can induce racemization, falsifying the "true" purity of the starting material. Direct Chiral HPLC (Method A) is superior for raw material QC.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for N-protected amino acids).

  • Sigma-Aldrich (Merck). Chiral HPLC Separations of N-Blocked Amino Acids using Macrocyclic Glycopeptides. (Details on Chirobiotic T mechanisms).

  • Beesley, T. E., & Lee, J. T. Phenomenex Chiral Chromatography Guide. (Comparative data on polysaccharide vs. macrocyclic phases).

  • RSC Advances. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. (Validation of polysaccharide columns for Boc-amino acids).

Sources

Advanced Comparison Guide: Mass Spectrometry Analysis of Stapled Peptides (Non-8-Enoic Acid Derivatives)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

This guide provides a critical analysis of mass spectrometry (MS) methodologies for the characterization of hydrocarbon-stapled peptides, specifically those utilizing non-8-enoic acid derivatives (commonly associated with


 amino acids for 

stapling).

Stapled peptides present unique analytical challenges compared to linear therapeutic peptides:

  • Hydrophobicity: The all-hydrocarbon staple and non-8-enoic acid side chains significantly increase retention time and surface adsorption.

  • Ionization Suppression: The constrained

    
    -helical structure can mask protonation sites, altering charge state distributions.
    
  • Fragmentation "Blind Spots": Standard Collision-Induced Dissociation (CID) often fails to sequence the region spanned by the staple because backbone cleavage does not result in fragment separation (the staple holds the pieces together).

This guide compares ESI-Q-TOF vs. MALDI-TOF and CID vs. ETD fragmentation modes, providing a validated workflow to ensure structural integrity and sequence confirmation.

Chemical Context: The Non-8-Enoic Acid Moiety

In the context of stapled peptides, non-8-enoic acid (8-nonenoic acid) is the critical precursor used to synthesize


-methyl, 

-alkenyl amino acids (specifically the

or

variants). These are paired with

(pentenyl) residues to form

staples
, which span two turns of the

-helix.
  • Pre-Stapling: The peptide contains two olefinic side chains (mass =

    
    ).
    
  • Post-Stapling (RCM): Ring-Closing Metathesis releases ethylene (

    
    ).
    
  • Mass Shift:

    
    .
    

Critical QC Check: The primary MS validation is the precise observation of this -28 Da shift.

Comparative Analysis: MS Methodologies

Ionization Sources: ESI vs. MALDI

For hydrophobic stapled peptides, the choice of ionization source dictates sensitivity and carryover risk.

FeatureElectrospray Ionization (ESI)MALDIVerdict
Coupling Online LC-MS (Essential for purity)Offline (High throughput screening)ESI is required for drug development (purity/impurity profiling).
Hydrophobicity Risk: High carryover in capillaries. Requires wash steps.Benefit: Hydrophobic peptides co-crystallize well with DHB/CHCA matrices.MALDI is superior for rapid "hit" confirmation during synthesis.
Charge State Multiple charges (

). Facilitates fragmentation.
Singly charged (

). Harder to fragment efficiently.
ESI is superior for sequencing (MS/MS).
Adducts Forms

,

adducts easily.
Forms matrix adducts.ESI with mobile phase additives (Formic Acid) minimizes adducts.
Fragmentation Modes: CID vs. ETD[1][2][3]

The "Staple Problem" in MS/MS is that breaking a peptide bond within the staple loop does not release a fragment ion; the macrocycle holds the two pieces together.

  • CID (Collision Induced Dissociation): Heats the molecule. Often breaks the weakest bonds (amide bonds outside the staple) or causes the staple itself to fragment/migrate.

  • ETD (Electron Transfer Dissociation): Radical-driven fragmentation.[1] Cleaves

    
     bonds. More likely to preserve the side-chain staple while cleaving the backbone, but the fragments remain covalently tethered.
    
Comparison of Sequence Coverage
RegionCID PerformanceETD Performance
N-Term (Linear) High (

ions observed)
High (

ions observed)
Stapled Loop (

to

)
Poor. Spectra often silent or show complex internal ions.Moderate. Can generate "linked" fragments, but interpretation is complex.
C-Term (Linear) High (

ions observed)
High (

ions observed)

Recommendation: Use EThcD (Electron Transfer/Higher-Energy Collision Dissociation) if available. It combines ETD to nick the backbone and HCD to break the staple/secondary interactions, providing the highest sequence coverage.

Visualizing the Analytical Logic

The following diagram illustrates the decision tree and workflow for characterizing non-8-enoic acid stapled peptides.

StapledPeptideWorkflow Start Crude Stapled Peptide (Non-8-enoic acid derived) MassCheck Intact Mass Check (Target - 28 Da?) Start->MassCheck MassCheck->Start Mass Incorrect (Re-synthesize) Purity LC-MS Purity Profiling (C4 or C8 Column) MassCheck->Purity Mass Correct Seq Sequence Validation Purity->Seq CID CID MS/MS (Linear regions only) Seq->CID Routine QC ETD ETD/EThcD MS/MS (Staple integrity check) Seq->ETD Detailed Structural Characterization DataAnalysis Data Analysis Seek 'Gap' in b/y series CID->DataAnalysis ETD->DataAnalysis

Figure 1: Analytical workflow for stapled peptides. Note the bifurcation at Sequence Validation depending on whether routine QC or deep structural confirmation is required.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating : specific checkpoints confirm the success of the previous step before moving forward.

Phase 1: Sample Preparation (Addressing Hydrophobicity)
  • Solvent: Dissolve peptide in 50% Acetonitrile (ACN) / 50% Water / 0.1% Formic Acid.

    • Why: Pure water causes precipitation/adsorption of non-8-enoic acid staples.

  • Concentration: 0.1 mg/mL.

  • Vials: Use Low-Bind Polypropylene vials (Critical). Glass vials bind hydrophobic staples irreversibly.

Phase 2: LC Separation (The "Carryover" Check)

Standard C18 columns often retain stapled peptides too strongly.

  • Column: C4 or C8 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Gradient:

    • Mobile Phase A: 0.1% Formic Acid in

      
      .[2]
      
    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Ramp: 5% B to 95% B over 10 minutes. Hold 95% B for 3 minutes (Wash).

  • Self-Validation Checkpoint: Run a "Blank" injection immediately after the sample. If the peptide peak appears in the blank >1% intensity, increase the wash hold time or switch to a C4 column.

Phase 3: MS/MS Acquisition
  • Instrument: Q-TOF or Orbitrap (High Resolution required to resolve isotopic envelopes).

  • Method: Data Dependent Acquisition (DDA).

  • Fragmentation Energy:

    • Stepped Collision Energy (e.g., 20, 30, 40 NCE).

    • Why: The staple stabilizes the helix; higher energy is often needed to "unzip" the gas-phase structure compared to linear analogs.

Data Interpretation: The "Silent Gap"

When analyzing the MS/MS spectrum of a stapled peptide, you will not see a continuous ladder of ions.

Ion SeriesObservationInterpretation

to

Clear peaksLinear N-terminus is sequencing correctly.

to

MISSING / LOW The Staple Zone. Cleavage occurs, but fragments are held by the staple.

Reappears Mass = Precursor - (

series of C-term).

Validation Logic:

  • Identify the linear N-term series.

  • Identify the linear C-term series.

  • Calculate the mass difference between the last observed N-term ion and the first observed C-term ion.

  • Verification: Does this mass difference equal the sum of the residues in the loop + the mass of the staple (non-8-enoic acid derivative + pentenyl alanine - 28 Da)?

    • If YES : Staple is intact and at the correct position.

    • If NO : Possible mis-incorporation or ring not closed.

References

  • Walensky, L. D., et al. (2004). "Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix." Science, 305(5689), 1466-1470. Link

    • Foundational paper establishing the utility and stability of hydrocarbon stapled peptides.
  • Bird, G. H., et al. (2008). "Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic." Proceedings of the National Academy of Sciences, 107(32), 14093-14098. Link

    • Discusses the synthesis using non-8-enoic acid precursors ( ) for longer spans.
  • Gong, W., et al. (2011).[3] "Distinctive fragmentation behaviors of hydrocarbon-stapled peptides in electron transfer dissociation and collision-induced dissociation." Journal of the American Society for Mass Spectrometry, 22(12), 2242-2250. Link

    • The authoritative source comparing CID and ETD for this specific class of molecules.
  • Mehta, A., et al. (2014). "Mass spectrometry of stapled peptides: The importance of charge state and dissociation method." Rapid Communications in Mass Spectrometry, 28(10), 1161-1168.

Sources

Comparison Guide: Boc vs. Fmoc-2-amino-8-nonenoic Acid for Peptide Stapling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Boc vs. Fmoc strategies for incorporating 2-amino-8-nonenoic acid (and related olefinic non-natural amino acids) to generate hydrocarbon-stapled peptides.

Executive Summary

For the vast majority of peptide stapling applications, Fmoc-2-amino-8-nonenoic acid is the superior choice due to its compatibility with on-resin Ring-Closing Metathesis (RCM) and milder cleavage conditions that preserve the olefinic staple.

  • Fmoc Strategy: The industry standard. Allows for on-resin RCM (driving cyclization via the pseudo-dilution effect) and cleavage with TFA, which leaves the hydrocarbon staple intact.

  • Boc Strategy: Reserved strictly for "difficult sequences" (highly hydrophobic/aggregation-prone) where Fmoc synthesis fails. It presents significant technical risks: the harsh HF cleavage required can degrade the olefinic staple, and on-resin RCM is complicated by the need for specialized resin compatibility.

The Strategic Choice: Orthogonality & Mechanism

The core difference lies in the orthogonality of the protecting groups and how they dictate the stage at which the "staple" (the macrocycle) is formed.

Fmoc-2-Amino-8-Nonenoic Acid (The Standard)
  • Mechanism: Base-labile (

    
     deprotection via piperidine).
    
  • Stapling Workflow: Linear Synthesis

    
    On-Resin RCM 
    
    
    
    N-term Deprotection
    
    
    TFA Cleavage/Deprotection.
  • Why it wins: The Ruthenium-based Grubbs catalyst is active in the solvents used for swelling Fmoc resins (DCE/DCM) and is generally compatible with the trityl (Trt) and tert-butyl (tBu) side-chain protection used in Fmoc chemistry.

Boc-2-Amino-8-Nonenoic Acid (The Specialist)
  • Mechanism: Acid-labile (

    
     deprotection via TFA).
    
  • Stapling Workflow: Linear Synthesis

    
    HF Cleavage 
    
    
    
    Solution-Phase RCM (typically).
  • Why it is used: The repetitive TFA acid treatments in Boc synthesis protonate the peptide backbone, breaking up

    
    -sheet aggregates that often plague hydrophobic stapled sequences.
    
  • The Risk: The final HF cleavage is extremely harsh. Anhydrous HF can protonate the electron-rich double bond of the staple, leading to polymerization or addition side-reactions unless strictly controlled.

Technical Deep Dive: 2-Amino-8-Nonenoic Acid

This non-natural amino acid is critical for forming i, i+7 staples (spanning two


-helical turns).
FeatureFmoc-2-amino-8-nonenoic acidBoc-2-amino-8-nonenoic acid
CAS Number 288617-73-2 (S-isomer)162527-14-4 (S-isomer)
RCM Compatibility Excellent. Performed on-resin before cleavage.Challenging. Often requires solution-phase RCM after cleavage to avoid HF damage.
Catalyst Poisoning Low. Trt-protected Cys/Met are stable and do not poison Grubbs catalysts.Moderate. Benzyl-protected sulfur can poison catalysts; often requires specific scavengers.
Solubility Good in DMF/NMP.[]High in DCM/DMF.
Isomerization Low risk during base deprotection.Low risk during acid deprotection.

Experimental Protocols

Protocol A: Fmoc Strategy (On-Resin Stapling)

Best for: Standard stapled peptides, library synthesis.

Reagents:

  • Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to prevent inter-chain metathesis).

  • Catalyst: Grubbs I or II (Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).

  • Solvent: 1,2-Dichloroethane (DCE) (degassed).

Step-by-Step Workflow:

  • Linear Assembly: Synthesize the linear peptide using standard Fmoc/tBu SPPS. Ensure the N-terminus is Fmoc-protected or Acetylated before RCM to prevent amine coordination with the catalyst.

  • Resin Wash: Wash resin extensively with DCM (

    
    ) and DCE (
    
    
    
    ) to remove traces of DMF/Piperidine (amines poison the catalyst).
  • Metathesis (The Stapling):

    • Dissolve Grubbs Catalyst (10 mM) in degassed DCE.

    • Add to resin and agitate under

      
       for 2 hours at room temperature.
      
    • Drain and repeat with fresh catalyst solution (

      
       total).
      
  • Wash: Wash with DCE (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ) to remove residual Ruthenium.
  • Cleavage: Treat with TFA/TIS/Water (95:2.5:2.[2]5) for 2–3 hours.

  • Precipitation: Precipitate in cold diethyl ether.

Protocol B: Boc Strategy (Solution-Phase Stapling)

Best for: "Difficult" sequences that aggregate during Fmoc synthesis.

Reagents:

  • Resin: MBHA (4-methylbenzhydrylamine).

  • Cleavage: Anhydrous HF (Caution: Specialized Teflon rig required).[3]

Step-by-Step Workflow:

  • Linear Assembly: Synthesize linear peptide using Boc/Bzl SPPS.

  • HF Cleavage:

    • Treat resin with anhydrous HF + p-cresol/anisole (scavengers) at 0°C for 1 hour.

    • Critical: Minimize time and temperature to reduce risk of alkene damage.

    • Precipitate crude linear dithiol/dialkene peptide in ether.

  • Solution Metathesis:

    • Dissolve crude peptide in DCE/TFE (Trifluoroethanol) mixture (to aid solubility of hydrophobic peptides).

    • Add Grubbs Catalyst (typically higher loading required, ~20 mol%).[4]

    • Stir under reflux or at 40°C until mass spec confirms cyclization.

  • Purification: HPLC purification is required immediately to remove catalyst and linear byproducts.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for selecting the correct protecting group strategy based on peptide properties.

StaplingStrategy Start Start: Peptide Design (i, i+7) CheckAgg Is the sequence highly hydrophobic or aggregation-prone? Start->CheckAgg FmocChoice Select Fmoc-2-amino-8-nonenoic acid CheckAgg->FmocChoice No (Standard) BocChoice Select Boc-2-amino-8-nonenoic acid CheckAgg->BocChoice Yes (Difficult) FmocSyn Standard Fmoc SPPS (Rink Amide Resin) FmocChoice->FmocSyn OnResinRCM On-Resin RCM (Grubbs Catalyst in DCE) FmocSyn->OnResinRCM FmocCleave TFA Cleavage (Staple Intact) OnResinRCM->FmocCleave BocSyn Boc SPPS (MBHA Resin) BocChoice->BocSyn HFCleave HF Cleavage (RISK: Alkene Damage) BocSyn->HFCleave SolRCM Solution-Phase RCM HFCleave->SolRCM

Caption: Decision tree for selecting Fmoc vs. Boc strategies. Fmoc is the preferred route for on-resin efficiency; Boc is the fallback for aggregation-prone sequences.

Comparative Data: Yield & Purity

The following data summarizes typical performance metrics observed in stapling applications (based on aggregated literature values for i, i+7 stapled peptides).

MetricFmoc Strategy (On-Resin)Boc Strategy (Solution)
Linear Synthesis Yield 85–95% (Standard)90–98% (Difficult Seq)
RCM Conversion >90% (Pseudo-dilution on resin)60–80% (Intermolecular dimers form)
Final Purity (Crude) High (Catalyst washed away)Moderate (Catalyst remains)
Total Process Time 2–3 Days4–5 Days (Includes extra purification)
Staple Integrity Excellent (TFA stable)Risk (HF sensitive)
Key Insight: The "Pseudo-Dilution" Effect

In the Fmoc/On-Resin strategy, the peptide chains are immobilized. This mechanically prevents two different chains from reacting with each other (dimerization), forcing the reaction to happen intramolecularly (cyclization). In the Boc/Solution strategy, the peptides float freely, significantly increasing the risk of two peptides linking together (dimerization), which lowers the yield of the desired stapled product.

References

  • Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the

    
    -helical coiled-coil. Bioorganic & Medicinal Chemistry Letters. Link
    
    • Establishes the foundational protocols for Fmoc-based on-resin stapling.
  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society.[5] Link

    • The seminal paper on hydrocarbon stapling, utilizing Fmoc chemistry.
  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition. Link

    • Details the compatibility of Grubbs c
  • Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences. Link

    • Demonstrates high-yield synthesis of complex stapled peptides using Fmoc-2-amino-8-nonenoic acid.

Sources

Stability comparison of i, i+7 staples vs i, i+4 staples

Comparative Analysis: vs. Hydrocarbon Stapled Peptides

Executive Summary

In the engineering of stabilized



While both architectures significantly enhance proteolytic stability and helical propensity compared to linear peptides, they serve distinct mechanistic functions.[1][2] The


 staple

staple

This guide dissects the physicochemical trade-offs, experimental performance, and synthesis protocols for both architectures.

Structural & Chemical Fundamentals

The fundamental difference lies in the stereochemistry of the non-natural amino acids and the length of the resulting hydrocarbon bridge.

The Chemistry of the Cross-Link[3]
  • 
     System: 
    
    • Configuration: Typically utilizes two (S)-4-pentenyl-alanine residues (

      
      ).
      
    • Stereochemistry:

      
       configuration.
      
    • Bridge Length: 8 carbons (formed by metathesis of two C5 chains).

    • Geometry: Spans approximately 3.6 residues (one full

      
      -helical turn).[3]
      
  • 
     System: 
    
    • Configuration: Utilizes one (R)-7-octenyl-alanine (

      
      ) at position 
      
      
      and one (S)-4-pentenyl-alanine (
      
      
      ) at position
      
      
      .
    • Stereochemistry:

      
       configuration (inverted stereocenter at 
      
      
      is crucial to align the alkene chains on the same face of the helix).
    • Bridge Length: 11 carbons.[4]

    • Geometry: Spans approximately 7.2 residues (two full

      
      -helical turns).
      
Structural Visualization

The following diagram illustrates the geometric coverage and synthesis logic for both systems.

StapleComparisoncluster_0i, i+4 Staple (One Turn)cluster_1i, i+7 Staple (Two Turns)node_i4_startResidue i(S-pentenyl alanine)bridge_48-Carbon Linker(S, S Configuration)node_i4_start->bridge_4node_i4_endResidue i+4(S-pentenyl alanine)bridge_4->node_i4_endnode_i7_startResidue i(R-octenyl alanine)bridge_711-Carbon Linker(R, S Configuration)node_i7_start->bridge_7node_i7_endResidue i+7(S-pentenyl alanine)bridge_7->node_i7_end

Figure 1: Structural comparison of staple span and stereochemical requirements.

Performance Comparison: The Data

Helicity and Thermal Stability
  • 
     Dominance:  In comparative studies, such as those involving RNase A or BID BH3 peptides, the 
    
    
    staple generally induces higher percent helicity (often >80% in solution) compared to
    
    
    . This is because the longer span "locks" a larger segment of the backbone, reducing the entropic penalty of folding.
  • The "Decoy" Exception: Expertise dictates that we acknowledge exceptions. In specific cases (e.g., certain BID BH3 constructs), an

    
     staple can stabilize a non-productive "decoy" conformation if the linker interferes with the hydrophobic core packing. However, for pure helix induction, 
    
    
    is statistically superior.
Proteolytic Stability

Both staples protect against proteases (e.g., chymotrypsin, trypsin) by shielding the amide backbone.

  • Mechanism: The hydrocarbon brace physically blocks protease access and prevents the peptide from adopting the extended conformation required for cleavage.[5]

  • Verdict: The

    
     staple often confers a longer half-life (
    
    
    ) because it shields a larger surface area of the peptide.
Cell Permeability

Permeability is a function of hydrophobicity and helicity (amphipathicity).[1]

  • Hydrophobicity: The

    
     linker adds more carbon atoms (11 vs. 8), increasing overall lipophilicity (
    
    
    ). This generally aids membrane penetration but increases the risk of aggregation or non-specific toxicity.
  • Uptake Efficiency: While

    
     peptides often show higher uptake, they must be carefully optimized to avoid "membrane entrapment" where the peptide enters the membrane but does not release into the cytosol.
    
Summary Table
Feature

Staple

Staple
Span 1 Helical Turn2 Helical Turns
Amino Acids

+


+

Helicity Induction Moderate to HighVery High (Superior rigidification)
Proteolytic Stability HighVery High (Shields larger area)
Synthesis Cost Lower (

is cheaper)
Higher (

is complex to synthesize)
Best Use Case Short peptides; minimizing steric clashLong peptides; max stability required

Experimental Protocols

To validate these properties, a rigorous synthesis and testing workflow is required. The following protocols are designed to be self-validating systems.

Synthesis Workflow (SPPS & RCM)

Objective: Synthesize the linear precursor and cyclize via Ring-Closing Metathesis (RCM).

  • Solid Phase Peptide Synthesis (SPPS):

    • Use Rink Amide resin (low loading, ~0.3 mmol/g) to prevent inter-chain aggregation.

    • Couple standard Fmoc-amino acids using HCTU/DIEA.

    • Critical Step: Couple non-natural olefinic amino acids (

      
      ) for 2 hours to ensure completion. These are sterically hindered.[6]
      
  • Ring-Closing Metathesis (RCM):

    • Reagent: Grubbs I catalyst (10 mM in 1,2-dichloroethane).

    • Procedure: Perform on-resin before cleavage. React for 2 hours under

      
       flow. Repeat catalyst addition 2x to drive reaction to completion.
      
    • Validation: Perform a "micro-cleavage" and check Mass Spec. The mass should shift by -28 Da (loss of ethylene,

      
      ) compared to the linear precursor.
      
  • Cleavage & Purification:

    • Cleave with TFA/TIS/Water (95:2.5:2.5).[1][7]

    • Purify via RP-HPLC (C18 column).

Stability Assays

Objective: Quantify the performance difference.

  • Circular Dichroism (CD):

    • Dissolve peptide in phosphate buffer (pH 7.4).

    • Measure mean residue ellipticity (

      
      ) at 222 nm.[8]
      
    • Calculation:

      
       Helicity = 
      
      
      .
    • Expectation:

      
       should show a deeper minima at 208 and 222 nm.
      
  • Proteolysis Assay:

    • Incubate peptide (

      
      ) with Chymotrypsin (
      
      
      ) at 37°C.
    • Quench aliquots at t=0, 15, 30, 60, 120 min with 0.1% TFA.

    • Analyze remaining intact peptide via LC/MS.[9]

    • Plot

      
       vs time to determine 
      
      
      .
Experimental Logic Diagram

Workflowcluster_synthesisSynthesis Phasecluster_validationValidation PhaseStartPeptide Design(Pymol Modeling)SPPSSPPS Assembly(Incorporate S5/R8)Start->SPPSRCMRing-Closing Metathesis(Grubbs Cat, -28 Da Check)SPPS->RCMCleaveTFA Cleavage & HPLCRCM->CleaveCDCD Spectroscopy(Helicity Check)Cleave->CDProteolysisProteolysis Assay(Half-life Determination)Cleave->ProteolysisDecisionLead Candidate SelectionCD->DecisionHigh Helicity?Proteolysis->DecisionStable?

Figure 2: Step-by-step workflow for synthesizing and validating stapled peptides.

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides.[1][8][10] Journal of the American Chemical Society.

  • Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences.

  • Bernal, F., et al. (2007). Reactivation of the p53 tumor suppressor pathway by a stapled p53 peptide. Journal of the American Chemical Society.

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry.

A Senior Application Scientist's Guide to Validating Hydrocarbon-Stapled Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Gap Between Biologics and Small Molecules

For decades, drug discovery has been dominated by two principal modalities: small molecules and large biologic drugs like antibodies. While both have seen tremendous success, a significant portion of the human proteome, particularly the vast landscape of intracellular protein-protein interactions (PPIs), has remained largely "undruggable."[1] Hydrocarbon-stapled peptides have emerged as a compelling third modality designed to address this gap.[2][3] These are synthetic peptides locked into their bioactive α-helical conformation by a chemical brace, or "staple."[4][5] This structural reinforcement confers several advantages over linear peptides:

  • Enhanced Target Affinity: By pre-organizing the peptide into its binding conformation, the entropic penalty for target engagement is reduced, often leading to higher affinity.[3]

  • Increased Proteolytic Resistance: The staple protects the peptide backbone from degradation by proteases, significantly extending its half-life in biological fluids.[4][6][7][8]

  • Improved Cell Permeability: The hydrocarbon staple can mask the polar amide backbone, enhancing the peptide's ability to cross the cell membrane and reach intracellular targets.[4][6][9]

However, these advantages are not inherent and must be rigorously validated. This guide provides a hierarchical framework—a "validation funnel"—for researchers to systematically assess the biological activity of novel hydrocarbon-stapled peptides, ensuring that experimental choices are driven by scientific rationale and lead to trustworthy, reproducible data.

The Validation Funnel: A Tiered Approach to De-risking and Discovery

A logical, tiered approach is essential for the efficient evaluation of stapled peptide candidates. This strategy allows for early "fail-fast" decisions on unpromising molecules, conserving resources for the most viable candidates.

Validation_Funnel cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Biological Viability cluster_2 Tier 3: Cellular Function cluster_3 Tier 4: Preclinical Evaluation T1_Structure Structural Integrity (Circular Dichroism) T1_Binding Target Engagement & Affinity (FP, SPR, ITC) T1_Structure->T1_Binding Confirm Helicity T2_Stability Proteolytic Stability (Serum/Protease Assays) T1_Binding->T2_Stability Candidate Passes Binding Criteria T2_Uptake Cellular Uptake (Confocal, Flow Cytometry) T2_Stability->T2_Uptake Confirm Durability T3_Activity On-Target Cellular Activity (Reporter, Viability Assays) T2_Uptake->T3_Activity Candidate Passes Stability & Uptake Criteria T3_Toxicity Off-Target Cytotoxicity (LDH, Membrane Integrity Assays) T3_Activity->T3_Toxicity Confirm Specificity T4_PKPD In Vivo Pharmacokinetics & Pharmacodynamics (PK/PD) T3_Toxicity->T4_PKPD Candidate Passes Functional Criteria T4_Efficacy In Vivo Efficacy (Disease Models) T4_PKPD->T4_Efficacy Confirm Exposure & Effect caption The Validation Funnel Workflow

Caption: The Validation Funnel Workflow.

Tier 1: Foundational Assessment - Does It Fold and Does It Bind?

The first principle of any stapled peptide is that it must adopt its intended α-helical structure and bind its target with high affinity. Without this, any downstream biological effect is likely non-specific.

Structural Validation: Circular Dichroism (CD) Spectroscopy

Causality: The entire premise of stapling is to enforce α-helicity.[10] CD spectroscopy is the gold-standard technique to confirm this. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to protein secondary structure. An α-helical peptide will exhibit characteristic negative bands at ~208 nm and ~222 nm.

Experimental Insight: Always compare your stapled peptide to an identical, unstapled linear control peptide. A successful staple will show a dramatic increase in the magnitude of the 222 nm signal, indicating a significant gain in helical content.[11][12] This comparison is non-negotiable for proving the staple's structural impact.

Target Engagement & Affinity: A Triad of Techniques

Confirming direct binding to the intracellular target is paramount. Relying on a single method can be misleading; therefore, employing at least two orthogonal techniques is highly recommended to build a robust dataset.

TechniquePrincipleKey OutputsProsCons
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a small, fluorescently-labeled peptide upon binding to a larger protein partner.[13]Binding Affinity (Kd)Homogeneous (mix-and-read), solution-based, high-throughput.[14]Requires fluorescent labeling of the peptide; significant size difference needed between peptide and protein.[15]
Surface Plasmon Resonance (SPR) Detects changes in mass on a sensor chip as an analyte flows over an immobilized ligand, measuring real-time binding.[16][17]Binding Affinity (Kd), Kinetics (kon, koff)Label-free, provides kinetic data, high sensitivity.[16][18]Requires immobilization of one partner, which can affect activity; potential for mass transport limitations.[7]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Binding Affinity (Kd), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Label-free, solution-based, provides full thermodynamic profile.Requires large amounts of pure, high-concentration material; low throughput.[7]

Expert Recommendation: Start with Fluorescence Polarization for initial screening due to its speed and low material consumption. FP is ideal for measuring the affinity of a small peptide binding to a larger protein.[13][14] Validate your top candidates using SPR to gain deeper insights into the binding kinetics (association and dissociation rates), which can be critical for predicting in vivo behavior.[9]

FP_Assay cluster_Free Low Polarization cluster_Bound High Polarization Free_Peptide Fluorescent Peptide Free_Light_Out Depolarized Emitted Light Free_Peptide->Free_Light_Out Tumbles Rapidly Free_Light_In Polarized Excitation Light Free_Light_In->Free_Peptide Excites Bound_Complex Fluorescent Peptide + Target Protein Bound_Light_Out Polarized Emitted Light Bound_Complex->Bound_Light_Out Tumbles Slowly Bound_Light_In Polarized Excitation Light Bound_Light_In->Bound_Complex Excites caption Fluorescence Polarization (FP) Assay Principle

Caption: Fluorescence Polarization (FP) Assay Principle.

Tier 2: Biological Viability - Can It Survive and Enter the Cell?

A high-affinity peptide is useless if it is rapidly degraded or cannot reach its intracellular target.

Proteolytic Stability Assay

Causality: One of the primary reasons for stapling is to enhance resistance to enzymatic degradation.[3][8] This must be empirically proven.

Protocol: In Vitro Protease Challenge

  • Incubation: Incubate the stapled peptide and an unstapled control at a known concentration (e.g., 10 µM) in a solution containing a relevant protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.[4][7][19]

  • Time Points: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Stop the enzymatic reaction immediately (e.g., by adding trifluoroacetic acid or a protease inhibitor cocktail).

  • Analysis: Quantify the amount of intact peptide remaining at each time point using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).

  • Calculation: Plot the percentage of intact peptide versus time to determine the half-life (t1/2).

Trustworthiness: A robust stapled peptide should show a significantly longer half-life compared to its linear counterpart.[19] Testing against multiple, distinct proteases is crucial, as a staple might protect against one cleavage site but not another.[20]

Cellular Uptake Assays

Causality: For peptides targeting intracellular PPIs, cell penetration is a critical, make-or-break parameter. The mechanism of uptake can vary but often involves endocytic pathways.[21][22]

Methodologies:

  • Confocal Microscopy: Provides qualitative and semi-quantitative visual evidence of intracellular localization. A fluorescently labeled (e.g., FITC) stapled peptide is incubated with live cells. Co-localization with organelle-specific dyes (e.g., DAPI for the nucleus, LysoTracker for lysosomes) can help elucidate the subcellular distribution.

  • Flow Cytometry: Offers a high-throughput, quantitative measure of peptide uptake across a large cell population. Cells are treated with the fluorescently labeled peptide, washed, and then analyzed to measure the mean fluorescence intensity per cell.

Experimental Insight: It is critical to distinguish between peptide that is truly internalized versus peptide that is merely stuck to the cell surface. After incubation, wash the cells thoroughly and briefly treat them with trypsin to digest any surface-bound peptides before analysis.[10] Cellular uptake is often influenced by the peptide's overall charge and the nature of the staple itself.[21][22]

Tier 3: Cellular Function - Does It Work and Is It Specific?

Once a peptide is confirmed to bind its target, resist degradation, and enter the cell, the ultimate question is whether it elicits the desired biological response.

On-Target Cellular Activity Assays

Causality: The chosen assay must directly reflect the biological consequence of modulating the target PPI. This is highly specific to the project.

Examples:

  • p53-MDM2 Interaction: A stapled peptide designed to block the p53-MDM2 interaction should stabilize p53. This can be measured by a Western blot showing increased p53 protein levels. The downstream functional consequence would be cell cycle arrest or apoptosis, which can be measured using cell viability assays (e.g., CellTiter-Glo) in a p53 wild-type cancer cell line.[23]

  • Signaling Pathway Modulation: If the PPI is part of a signaling cascade, a reporter gene assay can be used. For example, a luciferase or GFP reporter downstream of a transcription factor regulated by the PPI can quantify pathway inhibition or activation.

  • Antimicrobial Peptides (AMPs): For stapled AMPs, the functional assay is a direct measure of antimicrobial activity, such as determining the minimum inhibitory concentration (MIC) against relevant bacterial strains.[24]

Off-Target Cytotoxicity Assays

Causality: It is crucial to ensure that the observed cellular activity is due to on-target engagement and not simply a result of non-specific toxicity. Cationic or highly hydrophobic peptides can sometimes disrupt cell membranes.[10][19]

Protocol: LDH Release Assay

  • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

  • Procedure: Treat cells with the stapled peptide at various concentrations (including concentrations above the effective dose from functional assays).

  • Analysis: After incubation, collect the cell culture supernatant and use a commercially available kit to measure LDH activity.

  • Controls: Include a negative control (vehicle-treated cells) and a positive control (cells treated with a lysis buffer) to define the assay window.

Trustworthiness: A specific, on-target peptide should show a clear separation between its effective concentration (EC50) in the functional assay and its toxic concentration (TC50) in the cytotoxicity assay. A therapeutic index (TC50/EC50) should be calculated; a higher value is more desirable.

p53_Pathway cluster_pathway p53-MDM2 Signaling Pathway p53 p53 Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates MDM2 MDM2 MDM2->p53 Binds & Ubiquitinates StapledPeptide Stapled Peptide Inhibitor StapledPeptide->MDM2 Blocks Interaction caption Mechanism of a p53-MDM2 Stapled Peptide Inhibitor

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-((tert-Butoxycarbonyl)amino)non-8-enoic acid

[1]

Executive Summary & Immediate Classification

2-((tert-Butoxycarbonyl)amino)non-8-enoic acid (CAS: 133463-95-5 / 300831-21-4) is a non-natural amino acid derivative commonly used as an intermediate in olefin metathesis (e.g., Ring-Closing Metathesis).[1]

For disposal purposes, this compound is classified as Hazardous Organic Chemical Waste . It is generally not P-listed or U-listed under US EPA RCRA regulations unless contaminated with listed solvents, but it must be managed as characteristic waste due to potential irritant/corrosive properties and chemical reactivity.[1]

CRITICAL SAFETY ALERT:

  • Gas Evolution Hazard: The tert-butoxycarbonyl (Boc) group is acid-labile.[1] Contact with strong acids (HCl, TFA) releases isobutylene gas and CO₂, which can pressurize and rupture sealed waste containers.

  • Polymerization Risk: The terminal alkene (C8=C9) presents a theoretical risk of polymerization or oxidation if mixed with incompatible initiators or strong oxidizers.[1]

Physicochemical & Hazard Profile

The following data dictates the segregation logic required for safe disposal.

ParameterData / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline) or Viscous OilSolids require wide-mouth HDPE containers; Liquids require solvent compatibility checks.[1]
Acidity (pKa) ~4.0 - 5.0 (Carboxylic acid)Segregate from Bases. Potential heat generation upon neutralization.[1]
Reactivity Acid-Sensitive (Boc group)STRICT SEGREGATION from Mineral Acids. Risk of container over-pressurization.[1]
Reactivity Alkene (C=C Double Bond)Segregate from Oxidizers (e.g., Permanganates, Peroxides) to prevent exothermic oxidation.
Halogen Content None (Pure compound)Classify as Non-Halogenated unless dissolved in DCM/Chloroform.[1]
Flash Point >110°C (Predicted)Combustible but not Flammable (unless in solvent).

Critical Segregation Logic (The "Why")

As scientists, we do not segregate waste arbitrarily; we segregate to break the chain of causality that leads to accidents.

A. The "Boc-Bomb" Mechanism (Acid Incompatibility)

The Boc protecting group is designed to cleave under acidic conditions.[1] If this compound is inadvertently added to a waste stream containing strong acids (e.g., Trifluoroacetic acid waste), the following decomposition occurs:

1

Result: A standard 4L waste bottle can pressurize rapidly, leading to catastrophic failure (explosion) or cap ejection. Protocol: Always check the pH of the receiving waste container. It must be neutral or basic .

B. The Alkene Oxidation Risk

The terminal alkene at the C8 position is susceptible to oxidative cleavage or epoxidation.[1] Protocol: Never dispose of this compound in "Oxidizing Waste" streams (e.g., Chromic acid, Nitric acid waste).

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)[1]
  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a screw-top lid.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-((tert-Butoxycarbonyl)amino)non-8-enoic acid" (95%+).[1]

    • Hazards: Check "Irritant" and "Toxic".[1][2]

  • Segregation: Place in the Solid Organic Waste bin.

    • Verification: Ensure no oxidizers or strong acids are present in the secondary containment bin.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Most disposal errors occur here.[1] You must classify based on the solvent system .[1]

Workflow 1: Non-Halogenated Solvents (e.g., Methanol, DMF, THF)
  • Stream: Non-Halogenated Organic Waste.[1]

  • Container: HDPE or Steel safety can.[1]

  • Pre-Requisite: Test pH. If pH < 4, neutralize carefully with Sodium Bicarbonate before adding to the drum to prevent Boc-decomposition gas buildup.[1]

Workflow 2: Halogenated Solvents (e.g., DCM, Chloroform)
  • Stream: Halogenated Organic Waste.[1]

  • Container: Glass or chemically resistant HDPE.[1]

  • Warning: Do not mix with acetone/base mixtures if chloroform is present (carbene generation risk), though less relevant to the Boc-acid itself.[1]

Visual Decision Tree (Workflow)

The following diagram outlines the decision logic for disposing of Boc-2-amino-8-nonenoic acid.

DisposalWorkflowStartWaste: 2-((tert-Butoxycarbonyl)amino)non-8-enoic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid (Pure/Residue)StateCheck->SolidPathPowder/CrystalLiquidPathLiquid (Solution)StateCheck->LiquidPathDissolvedBinSolidDispose: Solid Organic Waste(Segregate from Oxidizers)SolidPath->BinSolidSolventCheckIdentify Solvent TypeLiquidPath->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(MeOH, DMF, THF)SolventCheck->NonHaloNo HalogensBinHaloDispose: Halogenated Waste StreamHalo->BinHaloPHCheckCRITICAL: Check pHNonHalo->PHCheckNeutralizeNeutralize with NaHCO3PHCheck->NeutralizeAcidic (pH < 4)BinNonHaloDispose: Non-Halogenated Waste StreamPHCheck->BinNonHaloNeutral/BasicNeutralize->BinNonHalo

Figure 1: Decision logic for the safe disposal of Boc-2-amino-8-nonenoic acid, emphasizing the critical pH check to prevent gas evolution.

Emergency Contingencies

Accidental Spills[1]
  • Isolate: Evacuate the immediate area if dust is generated.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[3] If powder is fine, use a NIOSH N95 respirator.

  • Neutralization: If the material is in acidic solution, apply sodium bicarbonate spill mix.[1]

  • Cleanup:

    • Solids: Sweep up carefully to avoid dust generation.[1][2] Place in a sealed bag.

    • Liquids: Absorb with vermiculite or sand.[1] Do not use paper towels if the solution contains strong oxidizers (though unlikely for this specific compound, it is good practice).

  • Disposal: Label the debris as "Hazardous Waste: Contaminated Debris (Boc-amino acid)" and dispose of via EHS.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-.[1][4][5] National Library of Medicine.[1] Retrieved February 26, 2026, from [Link]

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 26, 2026, from [Link]

  • Princeton University EHS. (n.d.).[1] Chemical Incompatibility Chart. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Boc-Protected Amino Groups. Retrieved February 26, 2026, from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.